4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
Description
Properties
IUPAC Name |
4-(4-phenyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDDTCBSURWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine. This molecule is of significant interest in medicinal chemistry due to the convergence of two pharmacologically privileged scaffolds: the 1,2,4-triazole and the piperidine moieties. The 1,2,4-triazole nucleus is a core component in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties.[1][2] Similarly, the piperidine ring is a ubiquitous structural motif in many pharmaceuticals, contributing to desirable pharmacokinetic properties and serving as a versatile scaffold for interacting with various biological targets.[3][4][5] This guide details a rational, step-by-step synthetic pathway to this compound, alongside a thorough characterization of the final compound and its key intermediate. The methodologies and analytical data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Strategic Amalgamation of 1,2,4-Triazole and Piperidine Scaffolds
The design of novel molecular entities with therapeutic potential often involves the strategic combination of well-established pharmacophores. The title compound, this compound, exemplifies this approach by integrating the 1,2,4-triazole and piperidine rings.
-
The 1,2,4-Triazole Moiety: This five-membered heterocycle, containing three nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a multitude of approved drugs.[6] The diverse pharmacological profile of 1,2,4-triazole derivatives encompasses antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[2][7][8]
-
The Piperidine Scaffold: As one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring offers a flexible yet conformationally constrained framework.[3][4][5] This feature allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing water solubility and facilitating interactions with acidic residues in protein binding pockets.[4]
The conjugation of these two powerful moieties in this compound is anticipated to yield a molecule with a unique pharmacological profile, potentially exhibiting enhanced biological activity and favorable drug-like properties.
Synthetic Pathway: A Step-by-Step Protocol
The synthesis of this compound is proposed via a two-step sequence, commencing with the formation of a key thiosemicarbazide intermediate, followed by its cyclization to the target 1,2,4-triazole. This approach is rooted in established methodologies for the synthesis of 1,2,4-triazole derivatives.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of N-phenyl-2-(piperidine-4-carbonyl)hydrazine-1-carbothioamide (Intermediate 1)
The initial step involves the nucleophilic addition of the terminal nitrogen of piperidine-4-carboxylic acid hydrazide to the electrophilic carbon of phenyl isothiocyanate.
Protocol:
-
To a solution of piperidine-4-carboxylic acid hydrazide (1.0 eq) in absolute ethanol (10 mL/mmol), add phenyl isothiocyanate (1.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield Intermediate 1 .
Step 2: Synthesis of this compound (Final Product)
The synthesized thiosemicarbazide intermediate undergoes base-catalyzed intramolecular cyclization to form the desired 1,2,4-triazole ring.
Protocol:
-
Suspend Intermediate 1 (1.0 eq) in a 2N aqueous solution of sodium hydroxide (15 mL/mmol).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until a precipitate is formed.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure This compound .
Characterization of the Synthesized Compounds
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compounds. The following section outlines the expected analytical data for the final product and its key intermediate.
Predicted Analytical Data
| Compound | Technique | Predicted Data |
| Intermediate 1 | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.8 (s, 1H, NH), 9.6 (s, 1H, NH), 8.2 (s, 1H, NH), 7.5-7.1 (m, 5H, Ar-H), 3.0-2.8 (m, 2H, piperidine-H₂ₑ, H₆ₑ), 2.6-2.4 (m, 2H, piperidine-H₂ₐ, H₆ₐ), 2.2 (m, 1H, piperidine-H₄), 1.8-1.6 (m, 4H, piperidine-H₃, H₅) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 181.0 (C=S), 174.0 (C=O), 139.0 (Ar-C), 128.5 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-CH), 45.0 (piperidine-C₂, C₆), 42.0 (piperidine-C₄), 28.0 (piperidine-C₃, C₅) | |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₃H₁₈N₄OS: 279.12; found: 279.1 | |
| Final Product | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.8 (s, 1H, triazole-H), 7.6-7.4 (m, 5H, Ar-H), 3.4 (br s, 1H, NH), 3.2-3.0 (m, 2H, piperidine-H₂ₑ, H₆ₑ), 2.8-2.6 (m, 2H, piperidine-H₂ₐ, H₆ₐ), 2.9 (m, 1H, piperidine-H₄), 1.9-1.7 (m, 4H, piperidine-H₃, H₅) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 155.0 (triazole-C₃), 148.0 (triazole-C₅), 137.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 125.0 (Ar-CH), 44.0 (piperidine-C₂, C₆), 35.0 (piperidine-C₄), 30.0 (piperidine-C₃, C₅) | |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₃H₁₆N₄: 229.14; found: 229.1 |
Potential Applications and Future Directions
The structural attributes of this compound suggest its potential as a scaffold for the development of novel therapeutic agents. Given the broad biological activities associated with 1,2,4-triazole derivatives, this compound could be a candidate for screening in various disease models.
Future research should focus on:
-
Biological Screening: Evaluating the synthesized compound for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Structural Modification: Utilizing the piperidine nitrogen as a handle for further chemical modifications to explore structure-activity relationships (SAR).
-
In Vivo Studies: Should promising in vitro activity be identified, progressing the compound to in vivo models to assess its efficacy and pharmacokinetic profile.
Conclusion
This technical guide has outlined a logical and efficient synthetic route for the preparation of this compound. The detailed step-by-step protocols and predicted analytical data provide a solid foundation for its synthesis and characterization in a laboratory setting. The convergence of the pharmacologically significant 1,2,4-triazole and piperidine moieties makes this compound a compelling target for further investigation in the field of drug discovery.
References
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- Szymańska, E. et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3845.
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- Trotsko, N. et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(4), M2097.
- Trotsko, N. et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.
- Zhou, Q. et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.
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Spectroscopic analysis (NMR, IR, MS) of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine.
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
Introduction: The Structural Elucidation Imperative
In the landscape of medicinal chemistry and drug development, the this compound scaffold represents a confluence of two highly significant pharmacophores: the 1,2,4-triazole and the piperidine ring. Triazole derivatives are known for a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The combination of these rings into a single molecule creates a compelling candidate for further investigation, but any exploration of its biological potential is predicated on unambiguous structural confirmation and purity assessment.
This technical guide, intended for researchers and drug development professionals, provides a detailed walkthrough of the multi-technique spectroscopic analysis required to fully characterize this compound. We will move beyond a simple recitation of data, instead focusing on the underlying principles and experimental rationale that transform raw spectra into a coherent and validated molecular structure. As a senior application scientist, the emphasis here is on a self-validating analytical workflow, where data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically integrated to provide an irrefutable structural assignment.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.
Caption: Numbering scheme for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[3] For a molecule like this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is essential for a complete assignment.
¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR provides data on the number of distinct proton environments, their electronic shielding, and the number of neighboring protons through spin-spin coupling.[4][5]
-
Sample Preparation: Accurately weigh ~5-10 mg of the title compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
The spectrum is analyzed based on chemical shift (δ), integration, and multiplicity (splitting pattern).[6]
-
Phenyl Protons (C1'-H to C6'-H): These aromatic protons are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the ring current. The protons on the phenyl ring attached to the triazole nitrogen will likely present as a complex multiplet.
-
Triazole Proton (C5-H): The lone proton on the triazole ring is highly deshielded and is expected to appear as a sharp singlet significantly downfield, often above δ 8.0 ppm.[7]
-
Piperidine Protons (C2"-H to C6"-H): These aliphatic protons will be in the upfield region.
-
The methine proton (C4"-H) is attached to the triazole ring and will be the most downfield of the piperidine signals, likely appearing as a multiplet around δ 3.0-3.5 ppm.
-
The axial and equatorial protons at the C2", C3", C5", and C6" positions will be diastereotopic, leading to complex multiplets. Protons adjacent to the nitrogen (C2"-H, C6"-H) are expected around δ 2.8-3.2 ppm, while the others (C3"-H, C5"-H) will be further upfield, around δ 1.5-2.2 ppm.[8]
-
-
Piperidine N-H Proton: This exchangeable proton can appear as a broad singlet over a wide chemical shift range and may be absent if D₂O is used. In a non-exchanging solvent, it would likely be found between δ 1.5 and 3.0 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Triazole C5-H | 8.2 - 8.6 | Singlet (s) | 1H |
| Phenyl H2'/H6' | 7.5 - 7.8 | Multiplet (m) or Doublet (d) | 2H |
| Phenyl H3'/H4'/H5' | 7.2 - 7.5 | Multiplet (m) | 3H |
| Piperidine C4"-H | 3.0 - 3.5 | Multiplet (m) | 1H |
| Piperidine C2"-H, C6"-H (eq) | 3.0 - 3.3 | Multiplet (m) | 2H |
| Piperidine C2"-H, C6"-H (ax) | 2.6 - 2.9 | Multiplet (m) | 2H |
| Piperidine C3"-H, C5"-H (eq) | 1.9 - 2.2 | Multiplet (m) | 2H |
| Piperidine C3"-H, C5"-H (ax) | 1.6 - 1.9 | Multiplet (m) | 2H |
| Piperidine N1"-H | 1.5 - 3.0 | Broad Singlet (br s) | 1H |
Table 1: Predicted ¹H NMR spectral data for this compound.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides a signal for each chemically non-equivalent carbon atom, revealing the carbon backbone of the molecule.[3]
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ carbons.[3]
-
Triazole Carbons (C3, C5): These heterocyclic carbons are electron-deficient and will appear downfield, typically in the δ 140-160 ppm range.[9][10]
-
Phenyl Carbons (C1' to C6'): The aromatic carbons will resonate in the δ 120-140 ppm region. The ipso-carbon (C1') attached to the nitrogen will be distinct from the others.
-
Piperidine Carbons (C2" to C6"): These sp³ hybridized carbons will be found in the upfield region. The C4" carbon, being attached to the triazole ring, will be the most downfield of this set (around δ 35-45 ppm). The C2"/C6" carbons adjacent to the nitrogen will appear around δ 45-55 ppm, while the C3"/C5" carbons will be the most upfield, around δ 30-35 ppm.[8]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |
| Triazole C3 | 150 - 155 | None (Quaternary) |
| Triazole C5 | 145 - 150 | Positive (CH) |
| Phenyl C1' | 135 - 140 | None (Quaternary) |
| Phenyl C2'/C6' | 125 - 130 | Positive (CH) |
| Phenyl C3'/C5' | 128 - 132 | Positive (CH) |
| Phenyl C4' | 127 - 131 | Positive (CH) |
| Piperidine C2"/C6" | 45 - 55 | Negative (CH₂) |
| Piperidine C3"/C5" | 30 - 35 | Negative (CH₂) |
| Piperidine C4" | 35 - 45 | Positive (CH) |
Table 2: Predicted ¹³C NMR spectral data for this compound.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[11]
-
Sample Preparation: For a solid sample, the preferred method is Attenuated Total Reflectance (ATR), which requires placing a small amount of the solid directly on the crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a blank KBr pellet should be run first and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.[12][13]
The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[14]
-
N-H Stretch: A moderate, somewhat broad absorption between 3200-3400 cm⁻¹ is expected for the N-H bond of the secondary amine in the piperidine ring.[11]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretches from the piperidine ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[13]
-
C=N and C=C Stretches: The C=N stretching of the triazole ring and C=C stretching of the phenyl ring will give rise to several sharp, medium-to-strong absorptions in the 1450-1650 cm⁻¹ region.
-
C-N Stretches: These absorptions typically appear in the 1000-1350 cm⁻¹ region and contribute to the complexity of the fingerprint region.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Piperidine) | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3030 - 3100 | Medium, Sharp |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong, Sharp |
| C=N / C=C Ring Stretches | 1450 - 1650 | Medium to Strong |
| C-N Stretch | 1000 - 1350 | Medium |
Table 3: Predicted characteristic IR absorption bands for this compound.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and informative fragmentation patterns.
-
Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or via a GC/LC inlet.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating a molecular ion (M⁺˙) and subsequent fragments.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
The molecular formula is C₁₃H₁₆N₄, with a monoisotopic mass of 228.1375.
-
Molecular Ion (M⁺˙): A distinct molecular ion peak should be observed at m/z = 228. The presence of an even number of nitrogen atoms conforms to the Nitrogen Rule, predicting an even nominal mass.[15]
-
Key Fragmentations: The fragmentation will be driven by the stability of the resulting cations and neutral losses. Aromatic systems like the phenyl and triazole rings are relatively stable.[15]
Caption: Plausible EI-MS fragmentation pathway for the title compound.
Major Expected Fragments:
| m/z | Proposed Fragment Identity | Plausible Origin |
| 228 | Molecular Ion [M]⁺˙ | Intact molecule radical cation |
| 143 | [Phenyl-Triazole]⁺ fragment | Loss of the piperidine ring via radical cleavage |
| 105 | [C₆H₅N₂]⁺ | Phenyl diazonium-type ion from triazole fragmentation |
| 84 | [C₅H₁₀N]⁺ | Piperidin-4-yl cation from cleavage of the C-C bond to the triazole |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the N-phenyl bond or further fragmentation |
Table 4: Predicted major fragments in the EI mass spectrum.
Integrated Analytical Workflow
The power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together they form a robust, self-validating system for structural elucidation.
Caption: Workflow for synergistic spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a methodical and integrated approach. By leveraging the specific strengths of NMR, IR, and MS, one can confidently determine the molecular structure. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups (N-H, aromatic/aliphatic C-H, C=N). Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This rigorous, multi-faceted characterization is an indispensable first step in the journey of any novel compound from laboratory synthesis to potential therapeutic application.
References
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Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link][3]
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Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link][1][2][16]
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Patel, et al. (2021). As cited in Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.[1]
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Dastjerdi, et al. (2020). As cited in Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.[1]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold Hybrid
The convergence of distinct pharmacophoric units into a single molecular entity represents a powerful strategy in modern drug discovery. The compound at the heart of this guide, 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, is a quintessential example of such a hybrid molecule, marrying the structural motifs of 1,2,4-triazole and piperidine. Both of these heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry, renowned for their prevalence in a multitude of clinically approved drugs and bioactive compounds.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive exploration of the potential therapeutic targets for this specific molecule, grounded in the established pharmacology of its constituent parts and the burgeoning field of hybrid drug design.
The 1,2,4-triazole ring is a versatile pharmacophore known for its diverse biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[3][4] Its ability to engage in various biological interactions, such as enzyme inhibition and modulation of cellular pathways, makes it a cornerstone in the design of novel therapeutics.[2][5] Similarly, the piperidine ring is a ubiquitous feature in pharmaceuticals, particularly those targeting the central nervous system (CNS) and cancer.[1][6][7] This saturated heterocycle often imparts favorable physicochemical and pharmacokinetic properties, enhancing drug-likeness and metabolic stability.[1][7]
This technical guide will dissect the therapeutic landscape for this compound by proposing a series of high-potential molecular targets. For each proposed target, we will delve into the scientific rationale, outline detailed experimental protocols for validation, and provide a framework for advancing this promising molecule through the drug discovery pipeline.
I. Proposed Therapeutic Arenas and Molecular Targets
Based on an extensive review of the pharmacological activities associated with the 1,2,4-triazole and piperidine scaffolds, we have identified three primary therapeutic areas where this compound could exhibit significant efficacy: Oncology , Neurodegenerative Disorders , and Infectious Diseases .
Oncology: A Multi-pronged Approach to Cancer Therapy
The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of anticancer agents.[2][8] Derivatives have been shown to inhibit key enzymes involved in cancer progression, interfere with DNA, and modulate critical cellular pathways like apoptosis and autophagy.[2] The piperidine moiety is also frequently incorporated into anticancer drugs to enhance their pharmacokinetic properties and target engagement.[1][6]
1.1.1. Proposed Target: Kinase Inhibition (e.g., PIM Kinases)
Scientific Rationale: The PIM kinase family (PIM-1, PIM-2, and PIM-3) of serine/threonine kinases are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[5] Several 1,2,4-triazole derivatives have been reported as potent PIM kinase inhibitors.[5] The phenyl-triazole-piperidine scaffold of the subject molecule presents a structural framework that could favorably interact with the ATP-binding pocket of these kinases.
Experimental Validation Workflow:
Caption: Workflow for validating kinase inhibition.
Detailed Protocol: Biochemical Kinase Assay (ADP-Glo™)
-
Objective: To determine the IC50 value of this compound against a panel of PIM kinases.
-
Materials: Recombinant PIM-1, PIM-2, and PIM-3 enzymes; appropriate kinase buffer; ATP; substrate peptide; ADP-Glo™ Kinase Assay kit; test compound.
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes. e. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes. f. Measure luminescence using a plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
1.1.2. Proposed Target: Glutaminyl Cyclase (QC) Isoenzymes
Scientific Rationale: Upregulated glutaminyl cyclase isoenzymes (isoQC) have been implicated in cancer development through the generation of pyroglutamate-modified CD47 (pE-CD47), which enhances the "don't eat me" signal to macrophages.[9] A recent study has reported the design of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potent and selective isoQC inhibitors with in vivo anticancer effects.[9] This provides a strong rationale for investigating our subject molecule as a potential isoQC inhibitor.
Experimental Validation Workflow:
Caption: Workflow for validating glutaminyl cyclase inhibition.
Detailed Protocol: Recombinant QC/isoQC Inhibition Assay (Fluorometric)
-
Objective: To determine the inhibitory activity of the test compound against human QC and isoQC.
-
Materials: Recombinant human QC and isoQC; fluorogenic substrate (e.g., H-Gln-AMC); assay buffer; test compound.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a black 96-well plate, add the enzyme and test compound to the assay buffer and incubate for 15 minutes. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission ~380/460 nm). e. Calculate the initial reaction velocities and determine the percent inhibition. f. Plot the percent inhibition against the compound concentration to calculate the IC50 value.
Neurodegenerative Disorders: Modulating Neurotransmission
The piperidine scaffold is a cornerstone in the development of drugs targeting the central nervous system.[7] Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it an invaluable component for CNS-active compounds.[7] Furthermore, 1,2,4-triazole derivatives have shown promise as anticonvulsant and anxiolytic agents, often through modulation of GABA-A receptors.[3][10]
1.2.1. Proposed Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Scientific Rationale: Inhibition of AChE and BChE is a key therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[6][11] The piperidine ring is a common feature in many AChE inhibitors, including the blockbuster drug Donepezil.[6] Some triazole-piperidine hybrids have also been investigated as cholinesterase inhibitors.[12] The structural features of this compound suggest it could fit within the active site of these enzymes.
Experimental Validation Workflow:
Caption: Workflow for validating cholinesterase inhibition.
Detailed Protocol: Ellman's Assay for AChE/BChE Inhibition
-
Objective: To quantify the inhibitory effect of the test compound on AChE and BChE activity.
-
Materials: Acetylcholinesterase (from electric eel), Butyrylcholinesterase (from equine serum), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer, test compound.
-
Procedure: a. In a 96-well plate, add the enzyme, DTNB, and varying concentrations of the test compound in phosphate buffer. Incubate for 10 minutes. b. Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE). c. Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to enzyme activity. d. Calculate the percentage of inhibition and determine the IC50 value.
Infectious Diseases: Combating Microbial Pathogens
Both 1,2,4-triazole and piperidine moieties are integral components of numerous antimicrobial and antifungal agents.[4][13] The triazole ring is famously present in antifungal drugs like fluconazole and itraconazole.[4] Hybrid molecules combining these two scaffolds have demonstrated promising antibacterial and antifungal activities.[13]
1.3.1. Proposed Target: Bacterial DNA Gyrase
Scientific Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibacterial drugs.[13] Molecular docking studies on benzimidazole and piperidine-based 1,2,3-triazole hybrids have shown potential binding to the active site of E. coli DNA gyrase.[13] The structural characteristics of this compound warrant its investigation as a potential DNA gyrase inhibitor.
Experimental Validation Workflow:
Caption: Workflow for validating DNA gyrase inhibition.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, test compound, 96-well microtiter plates.
-
Procedure: a. Prepare a two-fold serial dilution of the test compound in the microtiter plates. b. Inoculate each well with a standardized bacterial suspension. c. Include positive (bacteria only) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
II. Quantitative Data Summary
| Proposed Target | Therapeutic Area | Key Validation Assays | Endpoint |
| PIM Kinases | Oncology | Biochemical Kinase Assay | IC50 |
| Glutaminyl Cyclase (isoQC) | Oncology | Recombinant Enzyme Inhibition Assay | IC50 |
| Acetylcholinesterase (AChE) | Neurodegenerative | Ellman's Assay | IC50 |
| Butyrylcholinesterase (BChE) | Neurodegenerative | Ellman's Assay | IC50 |
| Bacterial DNA Gyrase | Infectious Diseases | Minimum Inhibitory Concentration | MIC |
III. Conclusion and Future Directions
The hybrid molecule this compound stands as a promising candidate for therapeutic development, leveraging the well-documented pharmacological advantages of its constituent 1,2,4-triazole and piperidine scaffolds. This guide has delineated a rational, evidence-based approach to exploring its potential in oncology, neurodegenerative disorders, and infectious diseases. The proposed targets—kinases, glutaminyl cyclase, cholinesterases, and DNA gyrase—represent high-value starting points for a comprehensive biological evaluation.
The successful validation of activity against any of these targets will necessitate further lead optimization studies. Structure-activity relationship (SAR) exploration, guided by co-crystal structures of the compound bound to its target, will be crucial for enhancing potency and selectivity. Furthermore, a thorough investigation of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile will be paramount for its progression as a viable drug candidate.
IV. References
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Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed. (2021, November 15).
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A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, July 4).
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2).
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Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed. (2024, January 15).
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Spirocyclic Piperidines in Drug Discovery - PharmaBlock.
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Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. (2024, June 10).
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A Pharmacological Update of Triazole Derivative: A Review - Bentham Science Publisher. (2024, July 25).
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. (2024, December 21).
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(PDF) Pharmacological and cellular significance of triazole surrogated compounds. (2020, October 13).
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Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triaz - Der Pharma Chemica.
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4-(4-Methyl-4H-[1][6][14]triazol-3-yl)-piperidine dihydrochloride - Benchchem.
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Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC.
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Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed. (2025, January 5).
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In Vitro and In Silico Assessment of Bioactivity Properties and Pharmacokinetic Studies of New 3,5-Disubstituted-1,2,4-Triazoles - ResearchGate. (2026, January 6).
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1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 25).
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Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines - Gupea.
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N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PubMed. (2024, July 29).
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (2025, August 18).
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(PDF) Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors - ResearchGate. (2025, November 15).
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In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore.
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Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Compound Libraries
Abstract
The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antifungal, anticancer, and antiviral effects.[1][2] This five-membered heterocycle offers a unique combination of metabolic stability, hydrogen bonding capacity, and bioisosteric potential, making it a highly attractive scaffold for drug discovery.[1] High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate large, diverse libraries of 1,2,4-triazole derivatives against specific biological targets or in phenotypic assays.[3][4] This guide provides a comprehensive overview of the principles, detailed protocols, and data analysis workflows essential for designing and executing successful HTS campaigns to identify novel bioactive 1,2,4-triazole-based compounds.
The 1,2,4-Triazole: A Cornerstone of Modern Medicinal Chemistry
The enduring success of the 1,2,4-triazole scaffold is not coincidental. Its physicochemical properties are exceptionally well-suited for molecular recognition by biological targets. The arrangement of three nitrogen atoms provides a scaffold for hydrogen bond donors and acceptors, while its aromatic nature contributes to metabolic stability.[1] This has led to its incorporation into a multitude of clinically significant drugs.
Table 1: Prominent Marketed Drugs Containing the 1,2,4-Triazole Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Fluconazole | Antifungal | Inhibits fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis.[1][5] |
| Letrozole | Anticancer (Breast) | A non-steroidal aromatase inhibitor that blocks the conversion of androgens to estrogens.[1][2] |
| Anastrozole | Anticancer (Breast) | A non-steroidal aromatase inhibitor, similar to Letrozole.[1][2] |
| Ribavirin | Antiviral | A broad-spectrum antiviral agent that interferes with viral RNA synthesis.[1][6] |
| Alprazolam | Anxiolytic | A benzodiazepine that enhances the effect of the neurotransmitter GABA at the GABA-A receptor.[2] |
The generation of diverse 1,2,4-triazole libraries for screening is enabled by robust and varied synthetic methodologies, including classic condensation reactions and modern continuous-flow processes, allowing for extensive chemical space exploration.[7][8][9]
Designing a Robust HTS Campaign
A successful HTS campaign is built upon a meticulously developed and validated assay.[10] The choice of assay format—biochemical versus cell-based—is the first critical decision and is dictated entirely by the biological question being addressed.
Assay Development: The Foundational Pillar
The primary goal of assay development is to create a robust, reproducible, and miniaturizable method with a high signal-to-noise ratio.[3]
-
Biochemical (Target-Based) Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[3] They are invaluable for identifying potent inhibitors of a specific protein. For 1,2,4-triazoles, a relevant target class is the cytochrome P450 family of enzymes.[1] Developing an enzyme inhibition assay requires a deep understanding of enzyme kinetics, including the determination of parameters like Kₘ and Vₘₐₓ to set appropriate substrate concentrations.[11] Universal detection platforms, which measure a common product of many enzyme classes (e.g., ADP for kinases or ATPases), can significantly accelerate assay development across multiple targets.[12]
-
Cell-Based (Phenotypic) Assays: These assays measure the effect of a compound on living cells, providing a more biologically relevant context that captures compound permeability, cytotoxicity, and effects on complex signaling pathways.[13][14] For screening anticancer compounds, cell viability and proliferation assays are paramount.[13][15] These can be performed using various readouts, such as colorimetric (MTT), fluorescent, or luminescent (ATP-based) methods.[13][15] Reporter gene assays are another powerful cell-based tool, used to monitor the activation or inhibition of a specific signaling pathway.[15]
Automation and Quality Control
HTS leverages automation to screen thousands to millions of compounds efficiently.[15][16] This involves miniaturizing the assay into 384- or 1536-well microplate formats and using robotics for precise liquid handling.[3][17] To ensure the data generated is reliable, rigorous quality control is non-negotiable. Statistical parameters are calculated for each screening plate to validate its performance.
Table 2: Key HTS Assay Quality Metrics
| Metric | Formula | Ideal Value | Significance |
|---|---|---|---|
| Signal-to-Background (S/B) | Mean(High Signal) / Mean(Low Signal) | >10 | Indicates the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | <10% | Measures the data variability within control wells. |
| Z'-Factor | 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] | >0.5 | A measure of assay robustness, accounting for both signal window and data variation. A value >0.5 indicates an excellent assay suitable for HTS.[18] |
(Where σ_p and μ_p are the standard deviation and mean of the positive control, and σ_n and μ_n are for the negative control.)
HTS Workflow Overview
The overall HTS process is a multi-stage funnel designed to progressively narrow down a large library to a small number of validated hits.
Caption: The High-Throughput Screening (HTS) Workflow.
Detailed Experimental Protocols
The following protocols are provided as templates that should be optimized for specific cell lines, enzymes, and laboratory instrumentation.
Protocol 1: High-Throughput Cell Viability Screen for Anticancer Triazoles
This protocol describes a 384-well, ATP-based luminescence assay to identify 1,2,4-triazole compounds that inhibit cancer cell proliferation. The rationale is that a decrease in viable cells results in a proportional decrease in intracellular ATP, leading to a lower luminescence signal.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Cell culture medium (e.g., EMEM) with Fetal Bovine Serum (FBS)
-
White, solid-bottom 384-well tissue culture-treated plates
-
1,2,4-Triazole compound library (10 mM in DMSO)
-
Positive Control: Staurosporine (10 mM in DMSO)
-
Negative Control: DMSO
-
ATP-based luminescence reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette or automated liquid handler
-
Luminescence-capable microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a pre-optimized seeding density (e.g., 1,000 cells/25 µL) in culture medium.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Causality: Seeding density is critical; too few cells result in a weak signal, while too many can lead to overgrowth and nutrient depletion, creating artifacts.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library and controls into culture medium.
-
Using a liquid handler, transfer a small volume (e.g., 25-50 nL) of compound solution from the source plate to the assay plate to achieve the final desired screening concentration (e.g., 10 µM).
-
Controls: Columns 23 and 24 should receive the positive control (Staurosporine, final concentration 1 µM). Columns 1 and 2 should receive the negative control (DMSO, final concentration 0.1%).
-
Incubate the assay plate for 72 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the assay plate and the luminescence reagent to room temperature.
-
Add 25 µL of the luminescence reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
Protocol 2: Biochemical Screen for Enzyme Inhibitors
This protocol outlines a generic, fluorescence-based assay to screen for inhibitors of a purified enzyme (e.g., a demethylase or kinase). It assumes the use of a universal detection kit that measures product formation.
Materials:
-
Purified enzyme of interest
-
Substrate specific to the enzyme
-
Assay buffer (optimized for pH, salt concentration, and co-factors)
-
1,2,4-Triazole compound library (10 mM in DMSO)
-
Positive Control: A known inhibitor for the target enzyme
-
Negative Control: DMSO
-
Detection reagent kit (e.g., Transcreener® ADP² FI Assay)
-
Low-volume, black 384-well assay plates
-
Fluorescence intensity microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution and a 2X substrate solution in assay buffer.
-
Causality: Using 2X solutions allows for the addition of equal volumes, minimizing pipetting errors. The substrate concentration should be at or below its Kₘ value to ensure sensitivity to competitive inhibitors.[11]
-
-
Compound Addition:
-
Dispense 25-50 nL of each library compound and control into the wells of the 384-well assay plate.
-
-
Enzyme Reaction Initiation:
-
Add 5 µL of the 2X enzyme solution to each well and briefly centrifuge the plate.
-
Add 5 µL of the 2X substrate solution to initiate the reaction. The negative control wells receive buffer instead of enzyme (for background correction), while positive control wells receive the known inhibitor.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a pre-determined time (e.g., 60 minutes) within the linear reaction range.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of the detection reagent mixture (containing the fluorescent tracer and antibody).
-
Incubate at room temperature for 60 minutes.
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis, Hit Identification, and Validation
Raw data from the HTS must be processed and analyzed to identify genuine "hits."
Primary Data Analysis and Hit Selection
-
Normalization: The raw data from each well is normalized relative to the on-plate controls. For an inhibition assay, this is typically calculated as Percent Inhibition: % Inhibition = 100 * (1 - [Signal_Compound - Mean_Positive_Control] / [Mean_Negative_Control - Mean_Positive_Control])
-
Hit Calling: A "hit" is a compound that meets a pre-defined activity threshold. A common method is to set the threshold at three times the standard deviation (σ) of the negative control population (e.g., % Inhibition > μ_neg_ctrl + 3σ_neg_ctrl).
The Hit Validation Funnel
Primary hits have a high false-positive rate.[19] A rigorous validation cascade is essential to eliminate artifacts and confirm activity.
Caption: The Hit Triage and Validation Funnel.
-
Hit Confirmation: Primary hits are re-tested using freshly prepared compound samples to rule out handling errors.[20]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine the potency (IC₅₀ or EC₅₀).[11]
-
Eliminating False Positives: This is a critical step. Compounds can interfere with the assay technology, leading to false signals.[19]
-
Counter-Screens: Used to identify compounds that interfere with a reporter element (e.g., luciferase) but not the primary target.
-
Orthogonal Assays: Confirm the activity of a hit using a different detection technology. For example, a hit from a fluorescence-based enzyme assay could be validated with a label-free mass spectrometry assay.[19]
-
PAINS Filtering: Pan-Assay Interference Compounds (PAINS) are chemical structures known to be frequent hitters across many screens. Hits containing these substructures should be flagged and deprioritized.[19]
-
-
Purity and SAR Analysis: The purity and structural identity of the most promising hits must be confirmed by methods like LC-MS and NMR.[20] If multiple active compounds share a common chemical core, it provides early Structure-Activity Relationship (SAR) data and increases confidence in the series.[19]
Conclusion
High-throughput screening of 1,2,4-triazole libraries is a powerful strategy for identifying novel starting points for drug discovery programs. The success of such a campaign hinges on a deep understanding of the underlying biology, the development of a robust and statistically validated assay, and a systematic process for data analysis and hit validation to eliminate artifacts. By combining the privileged 1,2,4-triazole scaffold with the industrial scale of HTS, researchers are well-equipped to uncover the next generation of therapeutics.
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. (URL: [Link])
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (URL: [Link])
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New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI. (URL: [Link])
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Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery - BellBrook Labs. (URL: [Link])
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A pragmatic approach to hit validation following biochemical high-throughput screening. (URL: [Link])
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Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (URL: [Link])
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Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research - Molecular Devices. (URL: [Link])
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An insight on medicinal attributes of 1,2,4-triazoles - PMC. (URL: [Link])
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A high-throughput enzyme assay for screening inhibitors of the ZDHHC3/7/20 acyltransferases. (URL: [Link])
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High Throughput Screening - Sygnature Discovery. (URL: [Link])
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Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
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High Throughput Screening Techniques in Anticancer Drug Discovery and Development from Botanicals - Bentham Science Publisher. (URL: [Link])
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High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing). (URL: [Link])
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SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (URL: [Link])
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High-Throughput Screening Data Analysis | Basicmedical Key. (URL: [Link])
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A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing). (URL: [Link])
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A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (URL: [Link])
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synthesis of 1,2,4 triazole compounds - ISRES. (URL: [Link])
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Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (URL: [Link])
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Analysis of HTS data - Cambridge MedChem Consulting. (URL: [Link])
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Cell-based assays in high-throughput mode (HTS) - BioTechnologia. (URL: [Link])
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A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing). (URL: [Link])
-
High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor - PMC. (URL: [Link])
-
High-throughput screening (HTS) | BMG LABTECH. (URL: [Link])
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Application Notes and Protocols for the Utilization of the 4-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine Scaffold in Drug Design
Abstract
The 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine core is a "privileged" scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining a rigid triazole ring with a flexible piperidine moiety, allows for precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this versatile scaffold. We present detailed application notes for its use in the development of enzyme inhibitors and receptor antagonists, complete with step-by-step protocols for synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Significance of the 1,2,4-Triazole-Piperidine Scaffold
The fusion of a 1,2,4-triazole ring with a piperidine nucleus creates a molecular framework with exceptional pharmacological potential. The 1,2,4-triazole moiety, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amides and esters, capable of participating in hydrogen bonding and other non-covalent interactions.[1][2] Its incorporation into drug candidates can enhance solubility, metabolic stability, and target-binding affinity.[1][2] The piperidine ring, a saturated six-membered heterocycle, provides a flexible linker that can be readily functionalized to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties.
The this compound scaffold, in particular, has emerged as a cornerstone for the development of a diverse range of therapeutic agents, including enzyme inhibitors, receptor antagonists, and antimicrobial compounds.[3][4][5] The phenyl group at the N4 position of the triazole ring can engage in π-π stacking and hydrophobic interactions within target proteins, often contributing significantly to binding affinity. This guide will delve into the practical aspects of utilizing this scaffold in drug discovery programs.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through a multi-step sequence, typically commencing from a commercially available piperidine derivative. The following protocol provides a representative and detailed methodology for the synthesis of the scaffold, which can be adapted for the preparation of various analogs.
Synthetic Workflow
Caption: General synthetic workflow for the this compound scaffold.
Detailed Experimental Protocol
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic procedures for similar 1,2,4-triazole-piperidine derivatives.[6][7][8]
Step 1: Synthesis of Isonipecotic Acid Hydrazide
-
To a solution of ethyl isonipecotate (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield isonipecotic acid hydrazide as a white solid.
Step 2: Synthesis of the Thiosemicarbazide Intermediate
-
Dissolve isonipecotic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add phenyl isothiocyanate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the thiosemicarbazide intermediate.
Step 3: Synthesis of 4-Phenyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (2N, 5-10 equivalents).
-
Reflux the mixture for 6-8 hours. The reaction can be monitored by the evolution of hydrogen sulfide (use appropriate safety precautions).
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to a pH of 5-6.
-
The resulting precipitate is filtered, washed with water, and dried to yield the triazole-thiol intermediate.
Step 4: Desulfurization to the Target Scaffold (Illustrative)
Note: The thiol can be a valuable handle for further derivatization. For the core scaffold, desulfurization can be performed.
-
Dissolve the triazole-thiol intermediate in a suitable solvent (e.g., ethanol).
-
Add a desulfurizing agent such as Raney Nickel (in excess) and reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the Raney Nickel and wash the pad with the solvent.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization: The structure of the final compound and all intermediates should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Application Note I: Development of Glutaminyl Cyclase (QC) Inhibitors for Cancer Immunotherapy
Scientific Background and Rationale
Cancer cells can evade the immune system through various mechanisms, one of which is the expression of "don't eat me" signals on their surface.[10][11] The interaction between CD47 on cancer cells and signal-regulatory protein alpha (SIRPα) on macrophages and other myeloid cells is a key innate immune checkpoint that inhibits phagocytosis.[12][13][14] Upregulated glutaminyl cyclase isoenzyme (isoQC) has been implicated in cancer progression by catalyzing the pyroglutamate formation on the N-terminus of CD47 (pE-CD47), which enhances its binding to SIRPα and strengthens the "don't eat me" signal.[15] Therefore, inhibiting isoQC presents a novel and promising strategy for cancer immunotherapy.[15] The this compound scaffold has been successfully employed in the design of potent and selective isoQC inhibitors.[15]
Signaling Pathway
Caption: The CD47-SIRPα signaling pathway and the point of intervention by isoQC inhibitors.
Quantitative Data: Bioactivity of Representative Compounds
The following table summarizes the inhibitory potency of representative 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives against glutaminyl cyclase (QC) and its isoenzyme (isoQC).[15]
| Compound ID | R-Group on Piperidine | QC IC₅₀ (nM) | isoQC IC₅₀ (nM) | Selectivity (QC/isoQC) |
| 27 | Diphenylmethyl | 150 | 25 | 6.0 |
| 28 | (4-F-Ph)₂CH- | 120 | 20 | 6.0 |
| 29 | (4-Cl-Ph)₂CH- | 100 | 15 | 6.7 |
Data extracted from Zhou et al., Eur J Med Chem, 2025.[15]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
Protocol 2: Glutaminyl Cyclase (QC/isoQC) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against QC and isoQC.[16][17][18][19]
1. Materials and Reagents:
-
Purified recombinant human QC and isoQC enzymes.
-
Fluorogenic substrate (e.g., Gln-AMC).
-
Test compounds (derivatives of the this compound scaffold).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
DMSO for compound dissolution.
2. Step-by-Step Procedure:
-
Prepare Solutions:
-
Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds in the assay buffer to achieve a range of final assay concentrations.
-
Prepare solutions of the enzyme and substrate in the assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 50 µL of the enzyme solution to each well of the 96-well plate.
-
Add 2 µL of the serially diluted test compounds or DMSO (for control wells) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiate the Enzymatic Reaction:
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
-
Monitor the Reaction:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates) over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[20]
-
Application Note II: Development of Antimicrobial and Antifungal Agents
Scientific Background and Rationale
The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal therapy.[2] Clinically used drugs like fluconazole and itraconazole feature this heterocycle and function by inhibiting lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[1][21] The disruption of ergosterol production leads to a compromised fungal cell membrane and ultimately cell death.[21] Derivatives of the this compound scaffold have also demonstrated broad-spectrum antimicrobial and antifungal activities, making them attractive starting points for the development of new anti-infective agents.[22][23]
Quantitative Data: Antimicrobial and Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative heterocyclic compounds against various microbial strains.
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Triazole-thiol | S. aureus | 6.25 | Gentamicin | 3.12 |
| Derivative | E. coli | 12.5 | Gentamicin | 6.25 |
| C. albicans | 3.12 | Fluconazole | 6.25 |
Illustrative data based on activities reported for similar heterocyclic systems.[22][23][24]
Experimental Protocol: Antimicrobial Susceptibility Testing
Protocol 3: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[22]
1. Materials and Reagents:
-
Test compounds.
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microplates.
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Positive control antibiotic/antifungal (e.g., gentamicin, fluconazole).
-
Negative control (broth only).
-
DMSO.
2. Step-by-Step Procedure:
-
Prepare Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a serial two-fold dilution of the compound in the broth medium directly in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions, as well as to the positive control (no compound) and negative control (no inoculum) wells.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
Determine MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Conclusion and Future Directions
The this compound scaffold is a highly versatile and valuable platform in drug discovery. Its favorable physicochemical properties and synthetic tractability make it an ideal starting point for the development of novel therapeutics targeting a wide range of diseases. The application notes and protocols provided herein serve as a practical guide for researchers to harness the potential of this privileged scaffold. Future research efforts could focus on exploring novel substitutions on both the piperidine and the phenyl rings to further optimize potency, selectivity, and pharmacokinetic profiles. The development of bifunctional molecules and targeted drug delivery systems based on this scaffold also represents an exciting avenue for future investigation.
References
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National Center for Biotechnology Information. (2024). The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications. PubMed Central. Retrieved from [Link]
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Zhang, X., et al. (2021). CD47/SIRPα pathway mediates cancer immune escape and immunotherapy. Journal of Hematology & Oncology. Retrieved from [Link]
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van der Touw, W., et al. (2022). CD47/SIRPα axis: bridging innate and adaptive immunity. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]
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Matozaki, T., et al. (2017). CD47‐signal regulatory protein α signaling system and its application to cancer immunotherapy. Cancer Science. Retrieved from [Link]
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Li, Y., et al. (2024). Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives. Frontiers in Immunology. Retrieved from [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of Biosciences. Retrieved from [Link]
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Jacobson, K. A., et al. (2016). Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
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OMICS International. (2025). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Recent developments on triazole nucleus in anticonvulsant compounds: a review. PubMed Central. Retrieved from [Link]
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Zafar, W. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. Retrieved from [Link]
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ResearchGate. (2012). In vitro enzymatic assay. Retrieved from [Link]
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Jacobson, K. A., et al. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. Retrieved from [Link]
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Jacobson, K. A., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]
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Hamada, N. M. M. (2015). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. Retrieved from [Link]
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Semantic Scholar. (2016). Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists. Retrieved from [https://www.semanticscholar.org/paper/Structure-Based-Design-of-3-(4-Aryl-1H-1,2,3-triazol-Jacobson-Ciancetta/8a7c2936746f363c32b9049a4647313a4097463f]([Link]
-
Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates. PubMed Central. Retrieved from [Link]
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ResearchGate. (2018). ANTIFUNGAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
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MDPI. (2025). Heterocyclic Antidepressants with Antimicrobial and Fungicide Activity. Retrieved from [Link]
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Ukrainian Biopharmaceutical Journal. (2025). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Retrieved from [Link]
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KTU AVES. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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Semantic Scholar. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Retrieved from [Link]
- Google Patents. (2013). Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof.
-
National Institutes of Health. (2018). Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. PubMed. Retrieved from [Link]
-
Research Square. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Retrieved from [Link]
-
Ukrainian Biological and Medical Almanac. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]049/30/17/4135)
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Molecular docking studies of triazole derivatives with target proteins.
Abstract & Scope
Triazole derivatives (1,2,3- and 1,2,4-triazoles) represent a privileged scaffold in medicinal chemistry, acting as bioisosteres for amide bonds and serving as robust pharmacophores in antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral therapeutics. However, their unique electronic properties—specifically tautomerism in 1,2,4-triazoles and metal-coordination capabilities in CYP51 inhibitors—present specific challenges for standard docking algorithms.
This guide provides a corrected, high-precision protocol for docking triazole derivatives. Unlike generic workflows, this document specifically addresses the "Tautomer Trap" and the "Heme-Iron Coordination" problem, ensuring high-fidelity binding mode predictions.
The "Triazole Challenge" in Silico
Before initiating software, researchers must understand the two critical failure points in triazole docking:
-
Tautomeric Ambiguity: 1,2,4-triazoles exist in dynamic equilibrium between 1H, 2H, and 4H tautomers. Standard ligand preparation tools often fix the protonation state arbitrarily. If the wrong tautomer is docked, the hydrogen bond donor/acceptor pattern will be inverted, leading to false negatives.
-
Heme Coordination: In antifungal targets (CYP51), the triazole nitrogen (N4) binds directly to the Heme Iron (Fe). Most scoring functions (e.g., AutoDock Vina) treat this as a steric clash or weak electrostatic interaction unless the metal ion parameters are explicitly defined.
Protocol Phase I: Ligand Preparation (The Tautomer Workflow)
Objective: Generate an ensemble of biologically relevant protomers and tautomers rather than a single input structure.
Step-by-Step Methodology
-
Structure Generation: Draw the 2D structure of the triazole derivative.
-
Enumeration: Do not rely on a single state. Use tools like LigPrep (Schrödinger) or OpenBabel with specific flags to generate all tautomers at pH 7.4 ± 1.0.
-
OpenBabel Command:obabel -i smi input.smi -o sdf -O output.sdf --gen3d -p 7.4
-
-
Energy Minimization: Minimize all generated tautomers using the MMFF94 force field to ensure reasonable bond lengths before docking.
Visualization: Tautomer Selection Logic
Figure 1: Workflow for handling triazole tautomerism. Unlike standard protocols, this requires parallel docking of all stable tautomers to avoid missing the bioactive conformation.
Protocol Phase II: Target Preparation & Heme-Specifics
Objective: Prepare the protein target with specific attention to metal cofactors common in triazole targets (e.g., Lanosterol 14
Standard Targets (e.g., EGFR, Tubulin)[1]
-
Water Removal: Remove solvent molecules, but retain bridging waters if they mediate interactions in the co-crystal structure (check PDB metadata).
-
Protonation: Add polar hydrogens using the predicted pKa of residues (PropKa).
Metalloenzyme Targets (CYP51 / Heme-Proteins)
Critical Step for Triazole Antifungals.
-
Charge Assignment: Standard PDBQT conversion often misassigns the charge of the Heme Iron (Fe).
-
Manual Editing:
-
Open the receptor PDBQT file in a text editor.[1]
-
Locate the FE atom.
-
Manually set the partial charge to +2.00 (or +3.00 depending on oxidation state modeled) to facilitate the electrostatic attraction of the triazole nitrogen lone pair.
-
Note: Without this edit, Vina's steric repulsion term may prevent the triazole from approaching the iron close enough (approx 2.0–2.2 Å) to mimic the coordination bond.
-
Protocol Phase III: Docking Execution (AutoDock Vina)
Recommended Tool: AutoDock Vina (Open Source) or Gold (Commercial).
Grid Box Definition
-
Center: Define the center of the grid box using the coordinates of the co-crystallized ligand or the Heme Iron.
-
Dimensions:
-
Standard:
Å. -
Triazole-Linkers: If the derivative has a long linker (e.g., alkyl chain connecting two pharmacophores), increase box size to
Å to accommodate tail flexibility.
-
Execution Command (Vina)
Note: High exhaustiveness (32+) is recommended for triazoles with flexible linkers to ensure the global minimum is found.
Post-Docking Analysis & Validation
Objective: Distinguish between a "good score" and a "physiologically relevant" pose.
Interaction Checkpoints
-
Coordination Distance (CYP51): The distance between the triazole Nitrogen and Heme Iron must be 2.0 – 2.4 Å .
-
Hydrogen Bonding: Verify interactions with key residues (e.g., Tyr72 in Plasminogen or Met793 in EGFR).
-
Pi-Stacking: 1,2,3-triazoles often engage in
- stacking with aromatic residues (Phe, Tyr, Trp).
Quantitative Metrics Table
Typical values observed in successful triazole docking campaigns.
| Metric | Acceptable Range | Interpretation |
| Binding Affinity (Vina) | -7.5 to -11.0 kcal/mol | Lower is better. < -9.0 usually indicates lead potential. |
| RMSD (Redocking) | < 2.0 Å | Validates the protocol reproduces the crystal pose. |
| Ligand Efficiency (LE) | > 0.3 kcal/mol/atom | Ensures the triazole contributes significantly to binding, not just molecular weight. |
| Fe-N Distance | 2.0 - 2.4 Å | Specific for Heme-Triazole interactions (CYP51). |
Visualization: Interaction Pathway
Figure 2: Critical interaction map for Triazole derivatives. The Metal Coordination is the "anchor," while Pi-Stacking and H-Bonds determine specificity.
Case Study Application
Target: Candida albicans CYP51 (Lanosterol 14
Results Summary:
-
Tautomer Analysis: The 4H-tautomer showed a docking score of -6.2 kcal/mol (clash with Heme), while the 1H-tautomer scored -9.8 kcal/mol with perfect Fe-N alignment.
-
Validation: Molecular Dynamics (MD) simulation (50 ns) confirmed the stability of the Fe-N bond (distance maintained at 2.1 ± 0.1 Å).
References
-
AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Triazole Antifungals: Warrilow, A. G., et al. (2013). CYP51: The target of the azole antifungal drugs. Clinical Microbiology Reviews.
-
Protein Data Bank (CYP51 Structures): RCSB PDB. Structure of Mycobacterium tuberculosis CYP51 bound to fluconazole (PDB ID: 1EA1).[3] [3]
-
Ligand Preparation: OpenBabel: The Open Source Chemistry Toolbox.
-
Tautomerism in Docking: Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design.
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Application Note: A Robust Reversed-Phase HPLC Purification Method for 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
Abstract
This application note details a robust and efficient method for the purification of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The subject compound, incorporating both the privileged 1,2,4-triazole and piperidine scaffolds, is a valuable building block in medicinal chemistry.[1] The inherent basicity of the piperidine and triazole nitrogen atoms presents a challenge for chromatographic separation, often leading to poor peak shape and inconsistent retention.[2][3] This protocol addresses these challenges by employing a C18 stationary phase with a precisely controlled acidic mobile phase gradient. We will elucidate the rationale behind the method development, provide a detailed step-by-step protocol for purification and post-processing, and offer troubleshooting guidance to ensure high purity and recovery for researchers in pharmaceutical and chemical development.
Introduction and Scientific Rationale
The purification of synthetic compounds is a critical step in the drug discovery pipeline, ensuring that subsequent biological and toxicological assays are conducted with material of the highest possible purity.[4] The target molecule, this compound, contains key pharmacophoric elements: a hydrophobic phenyl group, a polar triazole ring, and a basic piperidine moiety.[1][5] This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, a technique that separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[6]
A primary challenge in the chromatography of nitrogen-containing heterocycles is the interaction between basic analytes and residual silanol groups on the surface of silica-based stationary phases.[7] These interactions can lead to significant peak tailing. To achieve a sharp, symmetrical peak shape, it is essential to suppress the ionization of these silanol groups and maintain a consistent ionization state for the analyte. This is accomplished by acidifying the mobile phase. By operating at a low pH (e.g., using 0.1% Trifluoroacetic Acid - TFA), the basic nitrogen atoms on the piperidine and triazole rings are protonated. This consistent positive charge minimizes secondary interactions with the stationary phase, leading to improved peak symmetry and reproducible retention times.
The selection of a C18 stationary phase provides a strong hydrophobic surface for retaining the phenyl portion of the molecule, while the use of an acetonitrile/water gradient allows for the fine-tuning of elution strength to effectively separate the target compound from synthetic impurities.[8]
Caption: Chemical structure of this compound.
Detailed Purification Protocol
This protocol is designed for a preparative HPLC system. Adjustments to flow rates and injection volumes may be necessary based on the specific column dimensions and system used.
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Preparative HPLC with gradient pump, autosampler, and UV/Vis detector |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN) |
| Sample Solvent | 50:50 (v/v) Acetonitrile:Water or Dimethyl Sulfoxide (DMSO) |
| Consumables | 0.45 µm syringe filters, HPLC vials, appropriate safety equipment |
Reagent Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, carefully add 1 mL of high-purity Trifluoroacetic Acid (TFA). Mix thoroughly and degas before use.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, carefully add 1 mL of TFA. Mix thoroughly and degas before use.
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of DMSO or the initial mobile phase composition (e.g., 95% A: 5% B) to a concentration of approximately 10-20 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before transferring to an HPLC vial. This prevents clogging of the injector and column.[4]
HPLC Method Parameters
The following parameters provide a robust starting point for purification. Optimization may be required depending on the impurity profile of the crude material.
| Parameter | Setting |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (dependent on concentration and column loading capacity) |
| Gradient Elution | See Table 2 below |
Table 2: Preparative Gradient Elution Profile
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) | Curve |
| 0.0 | 95.0 | 5.0 | Linear |
| 5.0 | 95.0 | 5.0 | Linear |
| 25.0 | 5.0 | 95.0 | Linear |
| 30.0 | 5.0 | 95.0 | Linear |
| 32.0 | 95.0 | 5.0 | Linear |
| 35.0 | 95.0 | 5.0 | Linear |
Post-Purification Workflow
A systematic approach after the chromatographic run is crucial to ensure the final product's purity and integrity.
Caption: Standard workflow from crude sample to final purified product.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target compound.
-
Purity Analysis: Analyze small aliquots of each collected fraction using an analytical scale HPLC with the same or a faster gradient method to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the bulk of the acetonitrile and water using a rotary evaporator.
-
Final Isolation: The remaining aqueous solution contains the TFA salt of the purified compound. This can be lyophilized (freeze-dried) to yield a fluffy solid. Alternatively, the acidic solution can be basified and extracted with an organic solvent to recover the free base, although lyophilization of the salt is often more straightforward.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Insufficient mobile phase acidity; secondary interactions with silanols.[2] | Ensure TFA concentration is 0.1% in both mobile phases. Consider a column specifically designed for basic compounds. |
| Poor Resolution | Gradient is too steep; column is overloaded. | Decrease the slope of the gradient (e.g., extend the gradient time from 5% to 95% B over a longer period). Reduce the injection volume or sample concentration. |
| No or Low Retention | Compound is too polar for the conditions; incorrect mobile phase composition. | Confirm mobile phase composition. If the compound elutes in the void volume, a more polar-retentive column (e.g., polar-embedded) or HILIC may be necessary.[9] |
| Split or Broad Peaks | Sample solvent is too strong; column degradation. | Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. Check column performance with a standard and replace if necessary. |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and effective strategy for the purification of this compound. By utilizing a C18 stationary phase and an acidified acetonitrile/water mobile phase gradient, this protocol effectively mitigates common chromatographic issues associated with basic heterocyclic compounds, such as peak tailing. The result is a high-resolution separation that enables the isolation of the target molecule with high purity, making it suitable for demanding applications in research and drug development.
References
- Benchchem. Technical Support Center: Purification of Polar Triazole Compounds.
- Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Resolian. HPLC-UV Method Development for Highly Polar Impurities. (2025).
- Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Benchchem. Application Note: HPLC Purification of 3-(2-Cyclohexylethyl)piperidine.
- Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025).
- Benchchem. 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one.
- Phenomenex. Reversed Phase HPLC Method Development.
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2025).
- [Readers Insight]. Heterocycles Structural Analysis in HPLC Method Development. (2025).
- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025).
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025).
- Veeprho. Exploring the Different Mobile Phases in HPLC. (2025).
- Wikipedia. 4-Phenylpiperidine.
Sources
- 1. 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one For Research [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 6. chromtech.com [chromtech.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. veeprho.com [veeprho.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
Welcome to the technical support guide for the synthesis of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Overview of the Recommended Synthetic Pathway
The synthesis of 3,4-disubstituted 1,2,4-triazoles can be approached through various methods. For the target molecule, a reliable and commonly adapted route proceeds through the formation and subsequent cyclization of a thiosemicarbazide intermediate, followed by desulfurization. This multi-step approach offers clear checkpoints for reaction monitoring and purification, enhancing the overall success rate.
The pathway involves three key transformations:
-
Thiosemicarbazide Formation: Reaction of piperidine-4-carbohydrazide with phenyl isothiocyanate.
-
Alkaline Cyclization: Intramolecular condensation of the thiosemicarbazide to form the 4-phenyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol (a thione tautomer).
-
Desulfurization: Removal of the sulfur atom to yield the final product.
Caption: Overall three-step synthetic route to the target compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: The yield of my thiosemicarbazide intermediate (Step 1) is low, and I see multiple spots on TLC. What's going wrong?
A1: Low yield in this step typically points to issues with starting material purity or reaction conditions.
-
Causality: The reaction is a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate. The presence of impurities, especially water or other nucleophiles, can lead to side reactions. Phenyl isothiocyanate can degrade upon exposure to moisture, forming aniline, which can complicate the reaction.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure piperidine-4-carbohydrazide is dry and free from residual hydrazine, a common impurity from its synthesis. Use freshly opened or properly stored phenyl isothiocyanate.[1]
-
Solvent Choice: Absolute ethanol is an excellent choice as it dissolves both reactants. Ensure the solvent is anhydrous.
-
Temperature Control: While the reaction is often performed at reflux, excessive heat for prolonged periods can cause degradation. Monitor the reaction by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.
-
Side Products: A common side product is the formation of 1,4-diphenylthiourea if there is contaminating aniline. This can be identified by LC-MS analysis.
-
Q2: My cyclization reaction (Step 2) is sluggish, or the workup is difficult. How can I optimize it?
A2: The cyclization to the triazole-thione is a base-catalyzed intramolecular condensation-elimination.[2] Success hinges on the base strength and removal of the eliminated water molecule.
-
Causality: A strong base (e.g., NaOH or KOH) is required to deprotonate the amide nitrogen, which then attacks the thiocarbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic triazole ring.[3] Inadequate base concentration or presence of excess water can slow down or stall the reaction.
-
Troubleshooting Steps:
-
Base Concentration: Use a sufficiently concentrated aqueous solution of NaOH (e.g., 2N or 8-10% w/v). The reaction is often run under reflux for 3-5 hours.
-
Reaction Monitoring: Track the disappearance of the thiosemicarbazide starting material by TLC.
-
Workup Procedure: After cooling, the reaction mixture is typically a sodium salt solution of the triazole-thiol. Acidification with a mineral acid (like HCl) to a pH of 3-4 will precipitate the product.[3] Ensure the solution is cold during acidification to maximize precipitation and obtain a filterable solid.
-
Purification: The crude product can be effectively purified by recrystallization from ethanol or an ethanol/water mixture.[2]
-
Q3: The final desulfurization step (Step 3) is giving me a low yield or a complex mixture of products. What are the best practices?
A3: Desulfurization can be the most challenging step. The choice of reagent is critical and depends on the desired balance between reaction efficiency and the potential for side reactions.
-
Causality & Method Selection:
-
Raney Nickel (Reductive): This is a classic method. The catalytic surface of Raney Ni facilitates the hydrogenolysis of the C-S bond. However, its activity can be variable. Overly active Raney Ni or harsh conditions (high temperature/pressure) can lead to the reduction of the phenyl ring.
-
Oxidative Methods (e.g., HNO₃, H₂O₂/AcOH): This approach involves oxidizing the thiol to a sulfonic acid intermediate, which is then readily displaced by water (hydrolysis) and subsequently eliminated. This method avoids the use of heavy metals but can lead to over-oxidation or nitration of the phenyl ring if not carefully controlled.
-
-
Troubleshooting Steps:
-
Raney Nickel: Use freshly prepared or high-activity Raney Ni. The reaction is typically run in ethanol at reflux. Monitor carefully by TLC and stop the reaction as soon as the starting material is consumed to prevent over-reduction. Filter the catalyst carefully through a pad of Celite.
-
Oxidative Desulfurization: When using nitric acid, control the temperature carefully (often starting at 0°C and slowly warming). The reaction can be vigorous. This method often provides a cleaner product if conditions are optimized.
-
Product Isolation: After desulfurization, the product is a free base. Purification is typically achieved via column chromatography on silica gel using a solvent system like dichloromethane/methanol or chloroform/methanol.[1]
-
Section 3: Optimized Experimental Protocol
This protocol provides a self-validating workflow with checkpoints for monitoring progress.
Step 1: Synthesis of 4-phenyl-1-(piperidine-4-carbonyl)thiosemicarbazide
-
To a solution of piperidine-4-carbohydrazide (10 mmol, 1.43 g) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add phenyl isothiocyanate (10 mmol, 1.2 mL, 1.35 g) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Checkpoint: Monitor the reaction progress every 30 minutes using TLC (Eluent: 10% Methanol in Dichloromethane). The product spot should appear, and the starting materials should diminish. The reaction is typically complete in 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Expected Yield: 85-95%. The product is often pure enough for the next step.
Step 2: Synthesis of 4-phenyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the thiosemicarbazide from Step 1 (8 mmol) in an 8% aqueous solution of sodium hydroxide (40 mL) in a 100 mL round-bottom flask.
-
Heat the mixture to reflux for 4 hours. The solid should dissolve as the reaction progresses.
-
Checkpoint: Take a small aliquot, cool, and acidify to check for precipitation of the product. Monitor by TLC to confirm the disappearance of the starting material.
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully acidify the cold solution to pH 3-4 by the dropwise addition of 3N hydrochloric acid with vigorous stirring.
-
A white precipitate will form. Keep the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Expected Yield: 75-85%. The product can be recrystallized from ethanol if necessary.[2]
Step 3: Synthesis of this compound
-
Suspend the triazole-thiol from Step 2 (5 mmol, 1.3 g) in 50 mL of ethanol.
-
Add a slurry of freshly washed Raney Nickel (approx. 3-4 g) in ethanol.
-
Heat the mixture to reflux.
-
Checkpoint: Monitor the reaction closely by TLC (Eluent: 10% Methanol in Dichloromethane with a drop of ammonia). The reaction is usually complete within 2-3 hours. Avoid prolonged heating.
-
Once complete, cool the reaction to room temperature and carefully filter the mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with ethanol (3 x 15 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (Gradient elution: 2% to 10% Methanol in Dichloromethane).
-
Expected Yield: 60-75%.
Section 4: Quick Reference Troubleshooting Guide
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield | Impure/wet starting materials; incorrect stoichiometry. | Use anhydrous solvent; ensure high purity of reagents.[1] |
| Step 2: Incomplete Cyclization | Insufficient base concentration; reaction time too short. | Use 8-10% NaOH solution; increase reflux time and monitor by TLC. |
| Step 3: No Reaction | Inactive Raney Nickel catalyst. | Use a fresh, high-activity batch of Raney Nickel. |
| Step 3: Complex Mixture | Over-reduction by Raney Ni; side reactions in oxidative method. | Reduce reaction time/temperature; carefully control reagent addition and temperature for oxidative methods. |
| Final Product Impure | Incomplete reaction at any stage; side product formation. | Re-purify via column chromatography or recrystallization from a suitable solvent system (e.g., isopropanol, ethyl acetate).[1] |
Section 5: Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and resolving synthesis issues.
Caption: Logical workflow for troubleshooting common synthesis problems.
References
- Zhou, Q., Wu, Z., Qin, F., He, P., Wang, Z., Zhu, F., Gao, Y., Xiong, W., Li, C., & Wu, H. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.
- BenchChem. (2025).
- Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Gomha, S. M., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025, M2097.
- Gomha, S. M., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.
- ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. .
- Various Authors. (n.d.). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents.
-
Various Authors. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][5]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu.
- Various Authors. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research.
- Various Authors. (2018).
- Various Authors. (n.d.).
- Various Authors. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Chemical Technology and Metallurgy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming solubility issues with phenyl-triazole compounds in biological assays.
Welcome to the technical support center for researchers working with phenyl-triazole compounds. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this class of molecules in biological assays. As Senior Application Scientists, we have designed this resource to not only provide solutions but also to explain the underlying principles, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with poorly soluble phenyl-triazole compounds.
Question: My assay results with a new phenyl-triazole compound are highly variable and not dose-dependent. Could this be a solubility issue?
Answer: Absolutely. Inconsistent, non-reproducible, or non-linear dose-response curves are classic indicators of compound precipitation.[1][2][3] When a compound falls out of solution, its effective concentration at the target site becomes unknown and uncontrolled, leading to erratic results.[2][4] Phenyl-triazole derivatives, particularly those with large aromatic systems, often possess high lipophilicity and crystalline stability, making them prone to poor aqueous solubility.[5][6]
Question: What is the immediate visual check I can perform to assess solubility?
Answer: The first step is a simple visual inspection.[7] When preparing your working solutions by diluting the DMSO stock into your aqueous assay buffer, look for any signs of cloudiness, haziness, or visible particulates. This is often referred to as "crashing out." For a more rigorous check, you can centrifuge a sample of the final dilution; the presence of a pellet is a strong indicator of precipitation.[7]
Question: I dissolved my compound in 100% DMSO and it looks clear. Does this mean I won't have solubility problems in my assay?
Answer: Not necessarily. While many compounds are soluble in pure DMSO, the critical challenge arises when this stock solution is diluted into an aqueous buffer for the final assay.[8][9] This solvent-shifting can cause the compound to precipitate immediately. The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts and cellular toxicity.[10][11][12]
Question: Why is poor solubility such a critical issue in drug discovery?
Answer: Poor solubility is a major hurdle that can lead to misleading data and the premature termination of promising drug candidates.[13][14][15] It can cause:
-
Underestimation of Potency: The measured activity (e.g., IC50) will be inaccurate because the actual concentration of the dissolved compound is much lower than the nominal concentration.[2][3]
-
False Negatives: A potentially active compound may appear inactive simply because it couldn't reach its target in a sufficient concentration.[8]
-
Poor In Vitro-In Vivo Correlation: Promising in vitro data may not translate to in vivo studies if the compound's bioavailability is limited by its inability to dissolve.[16]
Troubleshooting Guide: A Stepwise Approach to Solving Solubility Issues
This guide provides a systematic workflow for diagnosing and resolving solubility problems with your phenyl-triazole compounds.
Part 1: Problem Diagnosis & Initial Assessment
Question: How can I quantitatively measure the solubility of my compound in my specific assay buffer?
Answer: To move beyond simple visual checks, a kinetic solubility assay is highly recommended.[7] This experiment determines the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer. A common method is nephelometry, which measures turbidity.
Experimental Protocol: Kinetic Solubility Assessment by Nephelometry
-
Prepare Compound Plate: Create a serial dilution of your phenyl-triazole compound in a 96-well plate using 100% DMSO.
-
Prepare Assay Buffer: Use the exact aqueous buffer system from your biological assay (including any salts, serum, etc.).
-
Dilution & Mixing: Add the assay buffer to the compound plate, rapidly mixing to dilute the DMSO stock to the final assay concentration (e.g., 1% DMSO).
-
Incubation: Allow the plate to incubate at the assay temperature for a set period (e.g., 1-2 hours).
-
Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering (e.g., at 620 nm).[7]
-
Analysis: The concentration at which a significant increase in turbidity is observed above the baseline is the kinetic solubility limit.
Part 2: Optimizing Stock and Working Solutions
Question: I've confirmed my compound is precipitating. What are the first and simplest things I should try?
Answer: Before employing more complex formulation strategies, start by optimizing your solution preparation.
-
Lower Stock Concentration: High-concentration DMSO stocks (e.g., >10 mM) are more prone to precipitation upon dilution and during freeze-thaw cycles.[3][8][9] If possible, work with a lower stock concentration (e.g., 1-5 mM).
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water uptake decreases the solubility of hydrophobic compounds in DMSO and can synergistically enhance precipitation during freeze-thaw cycles.[8][17] Use high-quality, anhydrous DMSO and aliquot your stock solutions to minimize repeated opening of the main vial.
-
Gentle Warming & Sonication: When preparing the initial stock solution, gentle warming (to 37°C) or brief sonication can help break down the crystal lattice and facilitate dissolution.[2][10][18] Always ensure the compound is fully dissolved before making subsequent dilutions.
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Part 3: Advanced Solubilization Strategies
If initial troubleshooting is insufficient, several advanced methods can be employed. The choice depends heavily on the nature of your assay (e.g., cell-based vs. biochemical).
Question: Can I use co-solvents other than DMSO to improve solubility?
Answer: Yes, using a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[16][19][20][21] By reducing the polarity of the aqueous medium, co-solvents lessen the tendency of nonpolar compounds to precipitate.[]
| Co-Solvent | Typical Max. Conc. in Cell Assays | Pros | Cons |
| DMSO | 0.1% - 0.5%[10][12] | Powerful solvent for many organics. | Can cause precipitation on dilution; toxic at >1%.[12][23] |
| Ethanol | ~0.5% | Less toxic than DMSO for some cell lines. | Can have biological effects; less potent solvent than DMSO.[24] |
| Polyethylene Glycol 400 (PEG 400) | < 1% | Good solubilizer for many compounds. | Can be viscous; potential for assay interference.[20] |
| N,N-Dimethylformamide (DMF) | < 0.1% | Similar to DMSO. | Higher toxicity than DMSO; use with caution. |
Causality: Co-solvents work by reducing the overall polarity and hydrogen-bonding network of water. This makes the solvent environment more favorable for the hydrophobic phenyl-triazole molecule, effectively increasing its solubility.[]
Question: My compound is ionizable. Can I use pH modification?
Answer: For phenyl-triazole compounds that have acidic or basic functional groups, adjusting the pH of the assay buffer can dramatically increase solubility.[7][16][19]
-
For acidic compounds: Increasing the pH above the pKa will deprotonate the compound, forming a more soluble salt.
-
For basic compounds: Decreasing the pH below the pKa will protonate the compound, also forming a more soluble salt.
Trustworthiness Check: This method is only viable if the pH change does not affect your assay's biology (e.g., enzyme activity, cell viability). Always run a pH-matched vehicle control to confirm the buffer itself is not causing an effect.
Question: I've heard about cyclodextrins. How do they work and are they suitable for my assay?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26][27] They act as molecular "hosts," encapsulating the hydrophobic "guest" molecule—in this case, the phenyl groups of your triazole compound—within their cavity.[26][] This host-guest complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound.[25][29]
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Experimental Protocol: Preparing a Phenyl-Triazole-Cyclodextrin Complex
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low cellular toxicity.[25]
-
Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Add Compound: Add the solid phenyl-triazole compound to the CD solution.
-
Complexation: Mix the solution vigorously (vortex) and/or sonicate. Allow it to equilibrate for several hours or overnight at room temperature with stirring.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your saturated stock solution.
-
Quantification: Determine the concentration of your compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to know the exact stock concentration.
-
Assay Dilution: Dilute this complexed stock solution into your assay medium.
Trustworthiness Check: It is crucial to run a control with the cyclodextrin alone at the same final concentration used in your experiment. While generally inert, some cyclodextrins can have biological effects or interfere with assay components.[23]
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (2025).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). Source Not Available.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed.
- Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
- Compound Management for Quantitative High-Throughput Screening. (n.d.).
- Technical Support Center: Troubleshooting Unexpected Results with [Compound]. (n.d.). Benchchem.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences.
- Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
- Application Notes and Protocols for Preparing "Compound X" Stock Solutions. (n.d.). Benchchem.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.).
- Compound Precipitation in High-Concentration DMSO Solutions. (2026).
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
- Troubleshooting Guide: Stock Solution Prepar
- Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. (2013). PubMed.
- Cosolvent. (n.d.). Wikipedia.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Considerations regarding use of solvents in in vitro cell based assays. (2013). BMC Biotechnology.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
- Compound precipitation in high-concentr
- Solving the Problem of Insolubility: Part I. (2026). The Medicine Maker.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025).
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.).
- pH Adjustment and Co-Solvent Optimiz
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014).
- Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. (n.d.). Agno Pharmaceuticals.
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- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
- Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre.
- High-throughput precipitation inhibition screening across polymer.... (n.d.).
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- Physicochemical properties of 1,2,3-triazole derivatives. (a) The.... (n.d.).
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- 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. (n.d.).
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Technical Support Center: Enhancing the Selectivity of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine for Glutaminyl Cyclase
Welcome to the technical support center dedicated to improving the selectivity of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on optimizing the interaction of this compound class with its intended biological target, glutaminyl cyclase (QC).
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to not only provide protocols but to explain the scientific reasoning behind experimental choices, empowering you to make informed decisions in your research.
Introduction to this compound and its Target
The compound this compound belongs to a class of molecules that have shown potential as inhibitors of glutaminyl cyclase (QC) and its isoenzyme, isoQC.[1] QC is a metalloenzyme that plays a crucial role in the post-translational modification of proteins by catalyzing the formation of pyroglutamate (pGlu) at the N-terminus of peptides and proteins.[2][3][4] This modification can impact protein stability, aggregation, and biological activity.
There are two main isoforms of QC in humans: a secreted form (sQC) and a Golgi-resident form (isoQC or gQC).[5] Both isoforms are implicated in various pathological processes. For instance, sQC is a key target in Alzheimer's disease due to its role in the formation of neurotoxic pyroglutamated amyloid-β (pGlu-Aβ).[4][6][7] On the other hand, isoQC is involved in inflammatory responses and has emerged as a target in cancer immunotherapy.[5] Given the distinct roles and localizations of these isoenzymes, achieving selectivity for a specific QC isoform is a critical aspect of drug development.
This guide will walk you through the essential steps to characterize and improve the selectivity of your this compound-based compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the characterization and optimization of QC inhibitors.
Part 1: Initial Compound Characterization and Target Validation
Q1: We have synthesized this compound. How do we confirm it engages with glutaminyl cyclase in a cellular context?
A1: Direct evidence of target engagement in a cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10] The principle behind CETSA is that a ligand binding to its target protein increases the protein's thermal stability.
Here is a general workflow for a CETSA experiment:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Troubleshooting CETSA:
| Problem | Potential Cause | Solution |
| No observable thermal shift | 1. Compound is not cell-permeable.2. Compound does not bind to the target under cellular conditions.3. The concentration of the compound is too low.4. The target protein is not expressed at a detectable level. | 1. Confirm cell permeability using other methods (e.g., LC-MS/MS analysis of cell lysates).2. Validate binding using a biochemical assay (see Part 2).3. Increase the compound concentration.4. Use a cell line known to express high levels of QC or transfect cells with a QC expression vector. |
| High variability between replicates | 1. Inconsistent heating or cooling.2. Pipetting errors.3. Uneven cell density. | 1. Use a PCR cycler for precise temperature control.2. Ensure accurate and consistent pipetting, especially for small volumes.3. Ensure a homogenous cell suspension before aliquoting. |
| Poor Western blot signal | 1. Low antibody quality.2. Insufficient protein loading.3. Inefficient protein transfer. | 1. Validate the primary antibody for specificity and sensitivity.2. Increase the amount of protein loaded onto the gel.3. Optimize transfer conditions (time, voltage). |
Part 2: In Vitro Selectivity Profiling
Q2: How can we determine the inhibitory potency (IC50) of our compound against QC and its isoenzyme (isoQC) to assess selectivity?
A2: A continuous, fluorescence-based enzymatic assay is a common and efficient method for determining the IC50 of QC inhibitors.[11] This assay typically involves a coupled-enzyme reaction where the product of the QC reaction is a substrate for a second enzyme that generates a fluorescent signal.
Here is a detailed protocol for a fluorometric QC activity assay:
Materials:
-
Human recombinant QC and isoQC
-
Fluorogenic substrate (e.g., H-Gln-AMC)
-
Coupling enzyme (e.g., pyroglutamyl aminopeptidase, pGAP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Your test compound (this compound)
-
A known QC inhibitor as a positive control (e.g., PQ912)[6]
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of your test compound in 100% DMSO.
-
Create a serial dilution of your compound in assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%).
-
Prepare solutions of QC/isoQC, H-Gln-AMC, and pGAP in assay buffer at the desired concentrations.
-
-
Assay Procedure:
-
Add your compound dilutions or controls (DMSO vehicle, positive control inhibitor) to the wells of the microplate.
-
Add the QC or isoQC enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the H-Gln-AMC substrate and the pGAP coupling enzyme.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Index (SI): The selectivity of your compound can be expressed as the ratio of the IC50 values for the two isoforms:
SI = IC50 (isoQC) / IC50 (sQC)
A higher SI value indicates greater selectivity for sQC.
Troubleshooting the Fluorometric QC Assay:
| Problem | Potential Cause | Solution |
| High background fluorescence | 1. Autofluorescence of the test compound.2. Contaminated reagents or buffer. | 1. Run a control plate with the compound but without the enzyme or substrate to measure its intrinsic fluorescence and subtract this from the assay signal.2. Use high-purity reagents and freshly prepared buffers. |
| Low signal-to-background ratio | 1. Suboptimal enzyme or substrate concentration.2. Inactive enzyme or substrate.3. Incorrect filter settings on the plate reader. | 1. Optimize the concentrations of QC/isoQC and H-Gln-AMC through titration experiments.2. Verify the activity of the enzyme and the integrity of the substrate.3. Ensure the excitation and emission wavelengths are correctly set for the fluorophore being used. |
| Non-linear reaction progress curves | 1. Substrate depletion.2. Enzyme instability.3. Product inhibition. | 1. Use a lower enzyme concentration or a higher substrate concentration (while staying below the solubility limit).2. Check the stability of the enzyme in the assay buffer over the time course of the experiment.3. If suspected, perform experiments to characterize product inhibition. |
Q3: Our compound shows similar potency against both QC and isoQC. How can we improve its selectivity?
A3: Improving selectivity often involves structural modifications to the compound to exploit differences in the active sites of the target isoforms. This is a core activity in medicinal chemistry known as Structure-Activity Relationship (SAR) studies.
Here's a logical workflow for improving selectivity:
Caption: Iterative cycle for improving compound selectivity.
Strategies for Structural Modification:
-
Modifications to the Phenyl Ring: Introduce different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the phenyl ring. The electronic and steric properties of these substituents can influence binding affinity and selectivity.
-
Piperidine Ring Modifications: Explore substitutions on the piperidine nitrogen or alterations to the ring itself.
-
Bioisosteric Replacements: Replace the phenyl ring or other functional groups with bioisosteres to modulate physicochemical properties and target interactions.[12] For example, replacing the phenyl ring with a different heterocyclic ring system.
-
Computational Modeling: Utilize molecular docking and other computational tools to predict how different analogs might interact with the active sites of QC and isoQC, helping to guide the design of more selective compounds.
Q4: We are concerned about off-target effects. How can we identify other potential targets of our compound?
A4: Identifying off-target interactions is crucial for understanding the full pharmacological profile of your compound and anticipating potential side effects. A combination of computational and experimental approaches is recommended.
Computational Approaches:
-
Similarity-Based Methods: Tools like SEA (Similarity Ensemble Approach) can predict potential off-targets by comparing the chemical structure of your compound to a large database of compounds with known biological activities.
-
Structure-Based Methods: If the 3D structure of your compound is known, molecular docking can be used to screen it against a library of protein structures to identify potential binding partners.
Experimental Approaches:
-
Broad Panel Screening: Submit your compound to a commercial service that offers screening against a large panel of receptors, enzymes (especially other metalloenzymes), and ion channels.
-
Proteome-Wide CETSA: A more advanced application of CETSA, coupled with mass spectrometry (CETSA-MS), can identify proteins that are stabilized by your compound across the entire proteome, providing an unbiased view of its cellular targets.
Common Off-Targets for Metalloprotein Inhibitors:
Given that QC is a zinc-dependent metalloenzyme, it is prudent to assess the activity of your compound against other metalloenzymes, such as:
-
Matrix metalloproteinases (MMPs)
-
Histone deacetylases (HDACs)
-
Carbonic anhydrases
Part 3: Advanced Biophysical Characterization
Q5: We want to understand the thermodynamics of our compound binding to QC. Which technique should we use?
A5: Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions.[13][14][15][16][17] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
General ITC Protocol for Enzyme Inhibition:
-
Sample Preparation:
-
Prepare a solution of QC in a suitable buffer.
-
Prepare a solution of your inhibitor in the same buffer. It is critical that the buffer composition is identical for both solutions to minimize heats of dilution. Dialysis of the protein against the buffer used to dissolve the compound is highly recommended.
-
-
ITC Experiment:
-
Load the QC solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the titration syringe.
-
Perform a series of small injections of the inhibitor into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to extract the thermodynamic parameters.
-
Troubleshooting ITC Experiments:
| Problem | Potential Cause | Solution |
| Noisy baseline | 1. Air bubbles in the cell or syringe.2. Dirty sample cell. | 1. Ensure proper degassing and careful loading of samples.2. Clean the cell according to the manufacturer's instructions. |
| Large heats of dilution | 1. Mismatch between the buffer in the cell and the syringe.2. The compound is not fully dissolved. | 1. Dialyze the protein against the buffer used to dissolve the compound. Ensure the pH is identical.2. Ensure the compound is fully dissolved and filter the solution if necessary. |
| Poorly defined binding curve | 1. Concentrations of protein and/or ligand are too low or too high.2. The binding affinity is outside the optimal range for ITC. | 1. Adjust the concentrations to be within the recommended "c-window" (c = n * [Protein] / Kd).2. Consider using a different technique for very high or very low affinity interactions. |
Conclusion
Improving the selectivity of a drug candidate is a multifaceted process that requires a combination of robust biochemical and cellular assays, thoughtful medicinal chemistry, and advanced biophysical characterization. By systematically applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding of the structure-selectivity relationships of this compound derivatives and rationally design more potent and selective inhibitors of glutaminyl cyclase.
References
-
Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Retrieved from [Link]
-
Malvern Panalytical. (2020, May 28). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Retrieved from [Link]
-
JoVE. (2022, September 15). Isothermal Titration Calorimetry To Characterize Enzymatic Reactions l Protocol Preview [Video]. YouTube. [Link]
-
Moodle@Units. (2016, August 4). Catalyzing Innovation - Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics. Retrieved from [Link]
-
Eurogentec. (2023, March 27). SensoLyte® Green Glutaminyl Cyclase Activity Assay KitFluorimetric**. Retrieved from [Link]
-
ACS Sensors. (2024, May 8). Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of Glutaminyl cyclases (QC) activity by HPLC and.... Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Anaspec. (n.d.). SensoLyte Green Glutaminyl Cyclase Activity Assay Fluorimetric, 1 Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
-
PubMed. (2003, December 12). Identification of human glutaminyl cyclase as a metalloenzyme. Potent inhibition by imidazole derivatives and heterocyclic chelators. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, September 19). In vitro and in silico determination of glutaminyl cyclase inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Continuous assays of glutaminyl cyclase: from development to application. Retrieved from [Link]
-
DergiPark. (2022, July 15). Glutaminyl Cyclase and Its Inhibitors. Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
ACS Publications. (2005, August 31). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]
-
RSC Publishing. (2019, September 19). In vitro and in silico determination of glutaminyl cyclase inhibitors. Retrieved from [Link]
-
Longdom Publishing. (2024, December 16). High-Throughput Screening for Enzyme Modulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Investigating the Selectivity of Metalloenzyme Inhibitors. Retrieved from [Link]
-
MDPI. (2014, February 27). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2021, February 15). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors | Request PDF. Retrieved from [Link]
-
MDPI. (2024, July 29). Metal Ion Binding to Human Glutaminyl Cyclase: A Structural Perspective. Retrieved from [Link]
-
MDPI. (2025, June 13). An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease. Retrieved from [Link]
-
MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Varoglutamstat: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer's Disease. Retrieved from [Link]
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Technical Support Center: Optimizing ADME Properties of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine derivatives. This guide is designed to offer practical, field-proven insights to navigate the common challenges encountered during the preclinical development of this important class of molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the ADME profiling of this compound derivatives.
Q1: My this compound derivative shows poor aqueous solubility. What are the likely causes and how can I improve it?
A1: Poor aqueous solubility is a frequent challenge with this scaffold, often due to the lipophilic nature of the phenyl and piperidine rings.[1][2] Key contributing factors include high molecular weight and a lack of ionizable groups. To enhance solubility, consider the following strategies:
-
Introduce Polar Functional Groups: The addition of polar groups, such as hydroxyl (-OH) or amino (-NH2) moieties, to the phenyl ring can increase hydrogen bonding with water.
-
Modify the Piperidine Ring: Substitution on the piperidine nitrogen with a more polar group can be effective.
-
Salt Formation: If your derivative has a basic nitrogen (e.g., on the piperidine ring), forming a pharmaceutically acceptable salt can significantly improve solubility.
-
Formulation Strategies: For in vitro assays, using co-solvents like DMSO is common, but for in vivo studies, formulation approaches such as amorphous solid dispersions or lipid-based formulations may be necessary.
Q2: I'm observing high metabolic instability in my lead compound when incubated with human liver microsomes. What are the potential metabolic soft spots on the this compound scaffold?
A2: High metabolic instability in liver microsomes often points to metabolism by cytochrome P450 (CYP) enzymes.[3] For this particular scaffold, the most probable sites of metabolic attack are:
-
Para-position of the Phenyl Ring: The phenyl group is susceptible to aromatic hydroxylation, particularly at the para-position.
-
Piperidine Ring: The piperidine ring can undergo N-dealkylation if substituted on the nitrogen, or oxidation at various positions on the ring itself.[2]
-
Triazole Ring: While generally stable, the triazole ring can also be a site of metabolism, though this is less common than modifications to the phenyl or piperidine moieties.
To address this, you can employ strategies like introducing electron-withdrawing groups on the phenyl ring to reduce its susceptibility to oxidation or modifying the substitution pattern on the piperidine ring.
Q3: My compound exhibits low permeability in a Caco-2 assay. What structural features might be responsible, and what are my options?
A3: Low permeability in Caco-2 assays suggests poor absorption across the intestinal epithelium.[4] This can be due to several factors:
-
High Polarity: While good for solubility, excessive polarity can hinder passive diffusion across the lipid cell membrane. A balance is key.
-
P-glycoprotein (P-gp) Efflux: The piperidine moiety can be a substrate for efflux transporters like P-gp, which actively pump the compound out of the cells.[1]
-
High Molecular Weight: Larger molecules generally have lower passive permeability.
To improve permeability, you can try to mask polar groups with metabolically labile protecting groups (pro-drugs), reduce the number of hydrogen bond donors, or make structural modifications to reduce P-gp efflux.
Q4: I'm concerned about potential hERG inhibition with my triazole-containing compounds. Is this a known liability for this class?
A4: Yes, hERG (human Ether-à-go-go-Related Gene) channel inhibition is a potential concern for compounds containing a basic nitrogen, such as the piperidine ring, and certain azole moieties.[5] Triazole-containing drugs have been associated with QT interval prolongation, which can lead to serious cardiac arrhythmias.[5] Early assessment of hERG liability is crucial. If hERG inhibition is observed, structural modifications to reduce the basicity of the piperidine nitrogen or alter the overall shape and lipophilicity of the molecule may be necessary to mitigate this risk.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges.
Guide 1: Inconsistent Results in Metabolic Stability Assays
Issue: High variability in half-life (t½) values for the same compound across different batches of liver microsomes or on different days.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent metabolic stability results.
Detailed Steps:
-
Verify Microsome Quality: Ensure that the liver microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.[6] It is recommended to obtain a large batch of microsomes from a single donor pool to minimize lot-to-lot variability.[4]
-
Assess Compound Solubility: At the concentrations used in the assay, your compound must be fully dissolved in the incubation buffer. Visually inspect for any precipitation. If solubility is an issue, consider reducing the compound concentration.
-
Control for Non-Enzymatic Degradation: Run a control incubation without the NADPH cofactor. Degradation in this control indicates chemical instability in the assay buffer rather than metabolic instability.
-
Validate Analytical Method: Ensure your LC-MS/MS method is robust and reproducible. Check for matrix effects from the microsomal preparation that could interfere with the quantification of your compound.
Guide 2: High Efflux Ratio in Permeability Assays
Issue: A Caco-2 or MDCK-MDR1 permeability assay shows a high efflux ratio (B-A/A-B > 2), indicating that the compound is a substrate of an efflux transporter.
Causality and Troubleshooting Workflow:
Caption: Workflow to address high efflux ratios in permeability assays.
Detailed Steps:
-
Confirm P-gp Interaction: Co-incubate your compound with a known P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Structural Modifications to Reduce Efflux:
-
Reduce Basicity: The basicity of the piperidine nitrogen can be a key determinant for P-gp recognition.[2] Modifications to reduce the pKa of this group may be beneficial.
-
Increase Polarity: Adding polar groups can sometimes disrupt the interaction with the hydrophobic binding pocket of P-gp.
-
Introduce Steric Hindrance: Bulky groups near the basic nitrogen can sterically hinder binding to the transporter.
-
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human liver microsomes (pooled, 20 mg/mL)
-
0.5 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Acetonitrile with an internal standard (for quenching)
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
Procedure:
-
Prepare a working solution of the test compound at 100 µM in buffer.
-
In a 96-well plate, add the appropriate volume of buffer and human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Data Presentation: Structure-ADME Relationship Table
| Compound | Modification | Solubility (µg/mL) | Metabolic t½ (min) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent | - | 5 | 15 | 1.2 | 5.8 |
| 1a | 4'-Fluoro on phenyl | 4 | 25 | 1.5 | 4.5 |
| 1b | 4'-Methoxy on phenyl | 8 | 10 | 1.0 | 6.2 |
| 2a | N-methyl on piperidine | 15 | 12 | 1.8 | 7.1 |
| 2b | N-acetyl on piperidine | 20 | 45 | 0.8 | 2.1 |
References
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
- Isaicheva, K. K., & Kaplaushenko, A. H. (2025). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current issues in pharmacy and medicine: science and practice.
- Mor, J. Chem. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry, 10(4), 861-880.
- Krstulović, L., Mišković, K., Rastija, V., & Glavaš-Obrovac, L. (2023). Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 28(20), 7068.
- Assay Guidance Manual. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
-
Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays? Retrieved from [Link]
- Mahmoud, A. A., et al. (2025, January 13). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12.
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Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]
- Wang, S., et al. (2012, July 15). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. European Journal of Medicinal Chemistry, 53, 341-349.
- Al-Sanea, M. M., et al. (2025, November 14).
- Al-Sanea, M. M., et al. (2025, October 27).
- Di Micco, S., et al. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541-1550.
-
Bentham Science Publishers. (2025, July 31). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (n.d.). View of Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Retrieved from [Link]
- Gurek-Takac, B., et al. (n.d.). The in Vivo Metabolism of 5-(4-NITROPHENYL)
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
- Journal of Pharmaceutical Sciences and Research. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
- Kikuchi, K., et al. (2005). Blockade of HERG cardiac K + current by antifungal drug miconazole. British Journal of Pharmacology, 144(6), 830-839.
- Satała, G., et al. (2021, December 16). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(1), 585-608.
- Chen, C., et al. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs. Current Medicinal Chemistry, 19(2), 235-255.
- Di Stefano, M., et al. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. European Journal of Medicinal Chemistry, 263, 115916.
- Nawaz, Z., et al. (2024, September 15). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Heliyon, 10(17), e35278.
- Gridan, I. M., Ciorsac, A. A., & Isvoran, A. (2019, May 21). Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. ADMET & DMPK, 7(3), 161-173.
- Demkow, U., et al. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. International Journal of Molecular Sciences, 24(18), 13807.
- Nawaz, Z., et al. (2024, July 29). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)- N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Heliyon, 10(17), e35278.
- Frontiers in Chemistry. (2022, April 24).
- Zhou, Q., et al. (2025, January 5). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.
- Journal of Molecular Structure. (n.d.).
- Li, Y., et al. (2020, March 15). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry, 190, 112085.
- ResearchGate. (2025, April 2).
- Wang, Y., et al. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
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Validation & Comparative
Comparative analysis of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine with other inhibitors.
An In-Depth Comparative Analysis of Novel 4-(4H-1,2,4-triazol-3-yl)piperidine Derivatives as 15-Lipoxygenase Inhibitors
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of a series of novel N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent inhibitors of 15-lipoxygenase (15-LOX). While the specific compound 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine is not extensively characterized in publicly available literature, this analysis focuses on a closely related and well-documented series of derivatives, offering valuable insights into the therapeutic potential of the 4-(4H-1,2,4-triazol-3-yl)piperidine scaffold.
Introduction: The Therapeutic Promise of 15-Lipoxygenase Inhibition
15-Lipoxygenase (15-LOX) is a crucial enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory lipid mediators, including leukotrienes and lipoxins. Elevated 15-LOX activity is implicated in a range of inflammatory diseases such as asthma, atherosclerosis, and certain cancers. Consequently, the development of potent and selective 15-LOX inhibitors represents a promising therapeutic strategy. The 1,2,4-triazole nucleus is a well-established pharmacophore known for its diverse biological activities, including anti-inflammatory properties[1][2][3]. This guide delves into a specific series of 1,2,4-triazole-piperidine derivatives and their efficacy as 15-LOX inhibitors.
Comparative Analysis of Inhibitory Potency
A recent study detailed the synthesis and evaluation of a series of N-alkyl/aralkyl/aryl derivatives of 2-(4-ethyl-5-(1-phenylcarbamoyl)piperidine-4H-1,2,4-triazol-3-ylthio)methylacetamide (compounds 7a-n) as 15-LOX inhibitors[4][5]. The inhibitory activities of these compounds were compared against the known 15-LOX inhibitors, quercetin and baicalein.
Table 1: Comparative Inhibitory Activity (IC50) against Soybean 15-LOX
| Compound | Substituent (R) | IC50 (µM) ± SD |
| 7e | 4-Chlorophenyl | 0.36 ± 0.15 |
| 7j | 3,4-Dichlorophenyl | 0.42 ± 0.11 |
| 7h | 4-Bromophenyl | 0.55 ± 0.13 |
| 7a | Diethyl | 0.68 ± 0.16 |
| 7g | 4-Fluorophenyl | 1.23 ± 0.14 |
| 7b | Cyclohexyl | 2.89 ± 0.15 |
| 7n | 4-Nitrophenyl | 4.15 ± 0.16 |
| 7c | 2-Phenylethyl | 6.75 ± 0.17 |
| Quercetin (Reference) | - | 4.86 ± 0.14 |
| Baicalein (Reference) | - | 2.24 ± 0.13 |
Data extracted from a study on N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides[4][5].
The data clearly indicates that several of the synthesized compounds exhibit significantly higher potency than the reference inhibitors. Notably, compounds with halogen-substituted phenyl rings (7e, 7j, and 7h) demonstrated the most potent inhibitory activity, suggesting that these substitutions are crucial for enhancing the binding affinity to the 15-LOX active site.
Experimental Methodologies
The following sections detail the key experimental protocols employed in the evaluation of these 15-LOX inhibitors.
Synthesis of 4-(4H-1,2,4-triazol-3-yl)piperidine Derivatives
The synthesis of the target compounds (7a-n) involved a multi-step process, initiated by the reaction of phenylisocyanate with isonipecotate, followed by conversion to a hydrazide, semicarbazide, and subsequent cyclization to form the N-ethylated 5-(1-phenylcarbamoyl)piperidine-1,2,4-triazole intermediate (4)[4][5]. The final derivatives were obtained by reacting this intermediate with various N-alkyl/aralkyl/aryl electrophiles[4][5].
Diagram 1: Generalized Synthetic Pathway
Caption: Generalized synthetic scheme for the preparation of 15-LOX inhibitors.
In Vitro 15-Lipoxygenase Inhibition Assay
The inhibitory activity of the synthesized compounds against soybean 15-LOX was determined using a chemiluminescence method.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Soybean 15-lipoxygenase solution.
-
Linoleic acid (substrate) solution.
-
Borate buffer (pH 9.0).
-
Test compounds and reference inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the borate buffer, followed by the test compound solution at various concentrations.
-
Add the 15-LOX enzyme solution to each well and incubate for a specified period at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate.
-
Measure the chemiluminescence signal over time using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Diagram 2: 15-LOX Inhibition Assay Workflow
Caption: Workflow for the in vitro 15-LOX inhibition assay.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of the compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed on blood mononuclear cells (MNCs).
Step-by-Step Protocol:
-
Cell Culture: Culture MNCs in appropriate media and conditions.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
The study found that all tested analogues exhibited greater than 75% viability of blood mononuclear cells at a concentration of 0.25 mM, indicating low cytotoxicity[4].
Molecular Modeling and Structure-Activity Relationship (SAR)
Molecular docking studies were performed to elucidate the binding modes of these inhibitors within the active site of 15-LOX. The results indicated that the potent inhibitors formed key interactions with amino acid residues in the active site, with the binding free energies of the most potent compounds being lower than those of the reference inhibitors[4]. The enhanced potency of the halogen-substituted derivatives (7e, 7j, and 7h) can be attributed to favorable hydrophobic and electronic interactions within the enzyme's binding pocket.
Diagram 3: Arachidonic Acid Cascade and 15-LOX Inhibition
Caption: Inhibition of the 15-LOX pathway by triazole-piperidine derivatives.
Conclusion and Future Directions
The comparative analysis of this series of N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides demonstrates that the 4-(4H-1,2,4-triazol-3-yl)piperidine scaffold is a promising framework for the development of potent 15-LOX inhibitors. The structure-activity relationship studies have provided valuable insights for the rational design of next-generation inhibitors with improved efficacy and selectivity. Further investigations, including in vivo studies, are warranted to fully elucidate the therapeutic potential of these compounds as anti-inflammatory agents.
References
-
Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. PMC. Available from: [Link].
-
Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. Available from: [Link].
-
Synthesis, characterization and biological evaluation of some novel piperazine derivative. Neuroquantology. Available from: [Link]. (Note: This is a placeholder URL as the original link was a redirect).
-
Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. ScienceDirect. Available from: [Link].
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link].
-
N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. PubMed. Available from: [Link].
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][7][8]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Available from: [Link].
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available from: [Link].
-
Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). ACG Publications. Available from: [Link]. (Note: This is a placeholder URL as the original link was a redirect).
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available from: [Link]. (Note: This is a duplicate of reference 11, providing a direct link to the PDF).
-
4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. Available from: [Link].
-
A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications. Available from: [Link].
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A Comparative Guide to Validating Small Molecule Binding Modes: A Mutagenesis-Driven Approach for 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
Introduction: Beyond the Docking Score—The Imperative of Empirical Validation
In the landscape of modern drug discovery, structure-based design is a cornerstone. Computational tools like molecular docking provide invaluable, predictive insights into how a ligand, such as 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, might interact with its protein target. This compound, featuring a versatile 1,2,4-triazole core and a piperidine moiety, has been explored in various contexts, including as a potential modulator of G protein-coupled receptors (GPCRs) and enzymes.[1] However, a computational model is merely a hypothesis. To confidently advance a lead compound, this predicted binding mode must be rigorously and empirically validated.
This guide provides a comprehensive framework for validating the binding mode of a ligand using site-directed mutagenesis as the primary tool. We will use a hypothetical scenario where this compound is predicted to bind to a kinase target. We will detail the strategic selection of mutations, compare state-of-the-art biophysical techniques for quantifying binding affinity, and demonstrate how to interpret the resulting data to build a high-confidence model of the protein-ligand interaction.
Part 1: From Hypothesis to Experiment—Designing the Mutagenesis Strategy
The initial step is to translate the computational binding model into a set of testable hypotheses. The model will predict key interactions—hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking—between the ligand and specific amino acid residues in the protein's binding pocket. Our goal is to systematically disrupt these predicted interactions and measure the impact on binding affinity.
Alanine Scanning Mutagenesis: The Scalpel of Protein Engineering
Alanine scanning is a powerful technique for this purpose.[2][3] By systematically replacing residues in the binding pocket with alanine, we can assess the contribution of each amino acid's side chain to the binding interaction.[2] Alanine is the ideal choice because it removes the side chain beyond the β-carbon, effectively eliminating specific interactions while minimizing perturbations to the protein's secondary structure.[2][4]
Hypothetical Binding Mode and Mutant Selection
Let's assume molecular docking predicts the following key interactions for our ligand with a hypothetical kinase:
-
The phenyl group is nestled in a hydrophobic pocket formed by Leu75 and Val83 .
-
The triazole N4 atom acts as a hydrogen bond acceptor from the side chain of Ser145 .
-
The piperidine nitrogen (in its protonated state) forms a salt bridge with the carboxylate group of Asp150 .
Based on this model, our primary mutants for synthesis would be: L75A , V83A , S145A , and D150A . We would also include a control mutation of a nearby residue not predicted to be in direct contact, such as Ala148Gly (A148G) , to ensure that mutations in the region do not cause global protein misfolding.
Caption: Logic for designing mutagenesis experiments from a computational model.
Part 2: The Workflow—From Gene to Purified Protein
Validating a binding mode requires a robust experimental pipeline to produce high-quality wild-type (WT) and mutant proteins. This workflow is critical as the quality of the protein directly impacts the reliability of the binding data.
Caption: Standard workflow for production of WT and mutant proteins.
Detailed Protocol: Site-Directed Mutagenesis
This protocol is based on the widely used QuikChange™ method, which utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest with primers that introduce the desired mutation.[5][6]
-
Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation. The mutation should be centrally located with ~10-15 bp of correct sequence on both sides. The melting temperature (Tm) should be ≥78 °C.
-
PCR Amplification:
-
Set up a PCR reaction containing: 5-50 ng of dsDNA plasmid template, 125 ng of each primer, dNTPs, reaction buffer, and a high-fidelity polymerase (e.g., PfuUltra or Platinum SuperFi).[5]
-
Use a thermocycling program with a limited number of cycles (e.g., 18-25) to minimize secondary mutations.[5] An example cycle: 98°C for 30s, followed by 25 cycles of (98°C for 10s, 60°C for 10s, 72°C for 30s/kb of plasmid length), and a final extension at 72°C for 5 min.
-
-
Template Digestion: Following PCR, digest the parental, methylated template DNA by adding 1 µL of the DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1-2 hours.[6][7] This is a crucial step to ensure that only the newly synthesized, mutated plasmids are recovered.[6]
-
Transformation: Transform chemically competent E. coli cells with 1-2 µL of the DpnI-treated PCR product. Plate on selective agar plates and incubate overnight.
-
Verification: Pick several colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.
Part 3: A Comparative Analysis of Binding Assay Methodologies
With pure wild-type and mutant proteins in hand, the next step is to quantify the binding affinity of this compound. No single technique is universally superior; the choice depends on the specific requirements of the study, available equipment, and the nature of the protein. Here, we compare three gold-standard techniques.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Radioligand Binding Assay |
| Principle | Measures heat released or absorbed during binding.[8] | Measures changes in refractive index near a sensor surface as molecules bind.[9] | Measures the displacement of a radioactive ligand by a non-radioactive competitor.[10] |
| Primary Output | KD (Affinity), ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n).[11] | KD (Affinity), kon (Association rate), koff (Dissociation rate).[12] | Ki (Inhibition constant), IC50, Bmax (Receptor density).[10] |
| Labeling | Label-free.[13] | Label-free (analyte); one partner is immobilized.[14] | Requires a radiolabeled ligand.[15] |
| Throughput | Low to medium. | Medium to high. | High. |
| Sample Consumption | High (µg to mg of protein). | Low (µg of protein). | Very low (ng to µg of protein). |
| Strengths | Provides a complete thermodynamic profile of the interaction in a single experiment.[16] Considered the "gold standard" for affinity.[13] | Provides real-time kinetic data, useful for understanding binding dynamics.[17] | Extremely sensitive and robust, especially for membrane proteins and crude preparations.[18] |
| Limitations | Requires large amounts of pure, concentrated sample. Sensitive to buffer mismatch.[16] | Immobilization can affect protein activity. Mass transport limitations can be an issue. | Requires synthesis of a radiolabeled ligand and specialized handling/disposal. |
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic characterization of the binding event.[11][16]
-
Sample Preparation: Dialyze both the protein (WT or mutant) and the ligand extensively against the same buffer to minimize buffer mismatch artifacts.[16] A common buffer is PBS or HEPES, pH 7.4.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution (e.g., 10-20 µM) into the sample cell and the ligand solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution.[8] The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks from each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).[8]
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures binding events in real-time on a sensor surface, providing both affinity and kinetic data.[14][19]
-
Immobilization: Covalently immobilize the protein (WT or mutant) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.
-
Binding Analysis: Inject a series of increasing concentrations of the ligand in running buffer over the sensor and reference surfaces. This is the "association" phase.
-
Dissociation: After the association phase, flow running buffer without the ligand over the surface to monitor the "dissociation" of the ligand-protein complex.
-
Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams (response units vs. time) are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[17]
Protocol 3: Radioligand Competition Binding Assay
This classic pharmacological technique measures the ability of a test compound (our ligand) to compete with a known radiolabeled ligand for binding to the target receptor.[10][20]
-
Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., ³H-labeled or ¹²⁵I-labeled) and membranes prepared from cells expressing the WT or mutant protein.[20]
-
Competition: Add increasing concentrations of the unlabeled test ligand (this compound) to the wells.
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[20]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration onto glass fiber filters.[15] The filters trap the membranes (and thus the bound radioligand).
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data using a non-linear regression model to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its affinity for the receptor.[20]
Part 4: Data Interpretation—Connecting Genotype to Phenotype
The power of this approach comes from comparing the binding affinity of the ligand for the mutant proteins against the wild-type. The results, summarized in a table, allow for a direct assessment of each residue's importance.
Hypothetical Comparative Binding Data
| Protein Construct | KD (nM) [ITC] | Fold Change vs. WT | Predicted Interaction Disrupted | Interpretation |
| Wild-Type (WT) | 15 ± 2 | - | - | Baseline affinity. |
| L75A | 350 ± 30 | ↑ 23.3x | Hydrophobic (phenyl pocket) | Side chain makes a significant hydrophobic contribution to binding. |
| V83A | 295 ± 25 | ↑ 19.7x | Hydrophobic (phenyl pocket) | Side chain makes a significant hydrophobic contribution to binding. |
| S145A | 1800 ± 150 | ↑ 120x | H-bond (triazole N4) | Critical interaction. The hydroxyl group is essential for high-affinity binding. |
| D150A | 2500 ± 210 | ↑ 167x | Salt bridge (piperidine N+) | Critical interaction. The carboxylate group is essential for high-affinity binding. |
| A148G (Control) | 18 ± 3 | No significant change | None | Mutation does not disrupt overall protein folding or the binding site. |
The hypothetical data strongly support the initial computational model:
-
Mutating the hydrophobic pocket residues (L75A, V83A ) leads to a ~20-fold loss in affinity, confirming the importance of this pocket for binding the ligand's phenyl group.
-
Mutating the predicted hydrogen bond donor (S145A ) and the salt bridge partner (D150A ) results in a >100-fold loss in affinity. This indicates these are critical "hot spot" residues for the interaction.[3]
-
The control mutation (A148G ) has no effect, providing confidence that the observed affinity changes are due to the specific loss of side-chain interactions rather than global protein destabilization.
Caption: Visual summary of the empirically validated binding interactions.
Conclusion
Moving from a computational prediction to an empirically validated binding model is a crucial step in minimizing risk and accelerating drug discovery programs. The workflow described here—combining rational mutant design through alanine scanning with a comparative analysis of quantitative biophysical techniques—provides a robust and self-validating system. By systematically dissecting the protein-ligand interface at the single-residue level, researchers can build a high-resolution map of the key interactions that drive binding affinity and specificity. This detailed understanding is paramount for the subsequent optimization of lead compounds into effective therapeutics.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- ThermoFisher Scientific. (n.d.).
- White Rose Research Online. (n.d.).
- iGEM. (n.d.). Site Directed Mutagenesis Protocol.
- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- ACS Publications. (2021). Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models.
- PubMed. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery.
- PubMed. (n.d.). Isothermal titration calorimetry for studying protein-ligand interactions.
- SpringerLink. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance.
- Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis.
- Gurley, K. (2004). Site Directed Mutagenesis.
- Assay Genie. (n.d.). Site Directed Mutagenesis Protocol.
- JOVE. (2020). High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach.
- Portland Press. (2023). A beginner's guide to surface plasmon resonance.
- Molecular Biology of the Cell. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
- Springer Nature Experiments. (2001). Radioligand Binding Assay.
- Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions.
- American Journal of Physiology. (n.d.). Radioligand binding methods: practical guide and tips.
- Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Wikipedia. (n.d.). Alanine scanning.
- GenScript. (2021). Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins' "Hot Spots".
- Rapid Novor. (2024). Epitope Mapping: Alanine Scanning Mutagenesis vs. HDX-MS.
- PMC. (2014). ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex.
- bioRxiv. (2017). Using large-scale mutagenesis to guide single amino acid scanning experiments.
- Springer Nature Experiments. (n.d.). Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs.
- Benchchem. (n.d.). 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one.
- ResearchGate. (2015). (PDF) ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex.
- Bentham Science. (n.d.). Possible Binding Mode Analysis of Pyrazolo-triazole Hybrids as Potential Anticancer Agents through Validated Molecular Docking and 3D-QSAR Modeling Approaches.
- PMC. (n.d.). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor.
Sources
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- 4. biorxiv.org [biorxiv.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
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- 15. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
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- 17. affiniteinstruments.com [affiniteinstruments.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. molbiolcell.org [molbiolcell.org]
- 20. giffordbioscience.com [giffordbioscience.com]
The following technical guide provides an in-depth, head-to-head comparison of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine and its critical analogs. This analysis focuses on the divergent Structure-Activity Relationships (SAR) that drive this scaffold toward two distinct therapeutic poles: Glutaminyl Cyclase (isoQC) inhibition for cancer immunotherapy and GPCR modulation (Orexin/Sigma receptors) for neurology.
Divergent SAR Profiles in Immuno-Oncology and Neurology
Executive Summary
The 4-(1,2,4-triazol-3-yl)piperidine moiety is a privileged scaffold in medicinal chemistry.[1] Its versatility stems from the N4-position of the triazole ring, which acts as a "molecular switch."
-
The Phenyl-Analog (Topic): High hydrophobicity favors deep hydrophobic pockets typical of GPCRs (Orexin, Sigma-1).
-
The Methyl-Analog (Key Comparator): Reduced steric bulk allows precise fitting into the catalytic active site of Glutaminyl Cyclase (isoQC), a critical enzyme in the CD47-SIRP
"Don't Eat Me" checkpoint pathway.
Part 1: Head-to-Head Comparison
This table contrasts the core "Phenyl-Triazole" against its "Methyl-Triazole" analog and the "Thiol-Linked" hybrid, summarizing data from recent high-impact studies (2024-2025).
| Feature | Phenyl-Analog (The Topic) | Methyl-Analog (Compound 27) | Thiol-Linked Analog (Hybrid) |
| Core Structure | 4-(4-phenyl -4H-1,2,4-triazol-3-yl)piperidine | 4-(4-methyl -4H-1,2,4-triazol-3-yl)piperidine | 4-(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl ...[2] |
| Primary Target | GPCRs (Orexin OX1/2, Sigma-1) | Enzymes (isoQC / QPCTL) | Microbial Membranes / Bacterial Enzymes |
| Mechanism | Allosteric Antagonism / Ligand Binding | Competitive Inhibition of pyroglutamate formation | Membrane disruption / Ergosterol synthesis inhibition |
| Key Potency Data | MIC (S. aureus) | ||
| Physicochemical | High LogP (Lipophilic), BBB penetrant | Lower LogP, High Solubility, Cytosolic access | Moderate LogP, Reactive Thiol handle |
| Therapeutic Focus | Neurology: Insomnia, Anxiety, Neuroprotection | Oncology: CD47 Checkpoint Blockade | Infectious Disease: Antibacterial/Antifungal |
| Steric Profile | Bulk Phenyl group fills hydrophobic pockets | Small Methyl group fits restricted catalytic sites | Flexible Thiol linker allows "Hybrid" drug design |
Part 2: Deep Dive – Immuno-Oncology (isoQC Inhibition)
The Methyl-Analog Advantage
Recent studies (e.g., Eur J Med Chem 2025) have identified the Methyl-Analog as a superior inhibitor of Glutaminyl Cyclase (isoQC) compared to the Phenyl-Analog.
Mechanism of Action: The CD47-SIRP Axis
Cancer cells overexpress CD47, a "Don't Eat Me" signal.[3][4][5][6][7] For CD47 to bind its receptor (SIRP
-
Inhibition Logic: Blocking isoQC prevents pGlu formation
CD47 cannot bind SIRP Macrophages phagocytose the tumor cell. -
SAR Insight: The catalytic pocket of isoQC is narrow. The Phenyl-Analog is too bulky to fit efficiently, whereas the Methyl-Analog binds tightly, coordinating with the active site zinc ion or adjacent residues.
Pathway Visualization
The following diagram illustrates how the Triazole-Piperidine scaffold intervenes in the immune checkpoint pathway.
Figure 1: Mechanism of isoQC inhibition by Triazole-Piperidine analogs.[8] The inhibitor blocks the conversion of CD47, preventing the "Don't Eat Me" signal.
Part 3: Deep Dive – Neurology (GPCR Modulation)
The Phenyl-Analog Advantage [8]
In the context of G-Protein Coupled Receptors (GPCRs), specifically Orexin receptors (OX1R/OX2R) and Sigma-1 receptors, the Phenyl-Analog dominates.
Structural Logic
-
Hydrophobic Stacking: GPCR binding pockets often contain aromatic residues (Phenylalanine, Tyrosine, Tryptophan). The 4-phenyl group on the triazole ring engages in
stacking interactions that are impossible for the Methyl-Analog. -
Orexin Antagonism: This scaffold mimics the structural logic of Suvorexant (a dual orexin antagonist). The piperidine nitrogen often serves as a basic center to interact with an Aspartate residue in the receptor, while the phenyl-triazole moiety occupies a hydrophobic sub-pocket, stabilizing the inactive conformation of the receptor.
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols cover the synthesis of the core scaffold and the functional validation of the isoQC inhibitory activity.
Synthesis of the Core Scaffold (Einhorn-Brunner Type)
This protocol yields the 4-phenyl-1,2,4-triazole core.
Reagents:
-
1-Boc-4-piperidinecarboxylic acid
-
Phenyl hydrazine (or 4-substituted aniline for variation)
-
Formamidine acetate
Step-by-Step Protocol:
-
Activation: Dissolve 1-Boc-4-piperidinecarboxylic acid (1.0 eq) in DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
-
Coupling: Add Phenyl hydrazine (1.1 eq). Stir at RT for 12h to form the hydrazide intermediate.
-
Cyclization: Dissolve the hydrazide in glacial acetic acid. Add Formamidine acetate (5.0 eq). Reflux at 110°C for 4-6 hours.
-
Checkpoint: Monitor via TLC (MeOH/DCM 1:9). The triazole formation is indicated by a shift to a lower Rf compared to the hydrazide.
-
-
Deprotection: Treat the crude product with 4M HCl in Dioxane to remove the Boc group.
-
Purification: Recrystallize from Ethanol/Water to obtain the This compound dihydrochloride .
Functional Assay: CD47-SIRP Phagocytosis
Objective: Validate if the analog restores macrophage phagocytosis of tumor cells (isoQC inhibition readout).
Materials:
-
Target Cells: A549 (Lung Cancer) labeled with Calcein-AM (Green).
-
Effector Cells: Human PBMC-derived Macrophages labeled with anti-CD11b-APC (Red).
-
Test Compound: Methyl-Triazole Analog (Compound 27).
Workflow:
-
Treatment: Incubate A549 cells with the Test Compound (10 nM - 1
M) for 48 hours to allow turnover of surface CD47. -
Co-Culture: Mix A549 cells and Macrophages at a 1:2 ratio in serum-free medium.
-
Incubation: Incubate at 37°C for 2-4 hours.
-
Flow Cytometry:
-
Gate on APC-positive cells (Macrophages).
-
Measure the percentage of APC+ cells that are also Calcein+ (Double positive).
-
Calculation: Phagocytosis Index = (Double Positive / Total Macrophages) × 100.
-
-
Validation: Compare against Vehicle (DMSO) and Anti-CD47 antibody (Positive Control, e.g., B6H12).
Figure 2: Workflow for the cellular phagocytosis assay.
References
-
Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors. European Journal of Medicinal Chemistry, 2025. Link
-
2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. ACS Medicinal Chemistry Letters, 2022. Link[3][7]
-
Oxadiazole Derivatives as Dual Orexin Receptor Antagonists: Synthesis, Structure-Activity Relationships, and Sleep-Promoting Properties. ChemMedChem, 2019.[9] Link
-
Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 2021. Link
-
Glutaminyl cyclase is an enzymatic modifier of the CD47-SIRPα axis and a target for cancer immunotherapy. Nature Medicine, 2019. Link
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- 4. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Operational Guide: Personal Protective Equipment (PPE) for Handling 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling and disposal of 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine. As specific toxicological data for this compound is not widely available, this guidance is rooted in a conservative risk assessment based on its constituent chemical moieties: the 1,2,4-triazole system and the piperidine ring. The protocols herein are designed to ensure the highest level of safety for all laboratory personnel.
Hazard Analysis: A Structurally-Informed Approach
The chemical structure of this compound incorporates two key pharmacophores whose individual hazard profiles must be considered to establish robust safety procedures.
-
Piperidine Moiety : Piperidine and its derivatives are well-documented as hazardous substances. They can be toxic if they come into contact with the skin or are inhaled, and are known to cause severe skin burns and eye damage.[1][2][3] Exposure can lead to a range of physiological effects, including increased blood pressure, nausea, muscular weakness, and respiratory distress.[4] The parent compound, piperidine, is also highly flammable.[1]
-
1,2,4-Triazole Moiety : Various derivatives of 1,2,4-triazole are known to be irritants to the skin, eyes, and respiratory system.[4][5] Some triazole compounds are also suspected of having long-term health effects, necessitating careful handling to minimize any potential exposure.[6]
Given these potential hazards, a cautious approach is mandated. All handling of this compound should occur with the assumption that it is toxic, corrosive, and irritating.
Core Directive: Engineering Controls and Ventilation
Before any PPE is considered, primary engineering controls must be in place. These are the first and most effective line of defense.
-
Chemical Fume Hood : All manipulations of solid this compound and its solutions must be performed within a certified chemical fume hood.[7][8] This mitigates the risk of inhaling aerosolized particles or vapors.
-
Safety Infrastructure : The laboratory must be equipped with an operational eyewash station and a safety shower, with clear and unobstructed access.[2][7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Inspection | Safety glasses with side shields.[9] | Chemical-resistant gloves (e.g., Nitrile).[8] | Lab coat.[8] | Not generally required if handling sealed containers. |
| Weighing & Aliquoting | Chemical splash goggles.[5][8] | Chemical-resistant gloves (Nitrile, Neoprene).[8][9] | Chemical-resistant lab coat.[8] | Required if work is not in a fume hood (Use NIOSH-approved respirator).[7][10] |
| Solution Preparation | Chemical splash goggles and face shield.[8][10] | Thicker, chemical-resistant gloves (Butyl rubber, Neoprene).[9] | Chemical-resistant apron over lab coat. | Work must be performed in a certified chemical fume hood.[8] |
| Accidental Spill Cleanup | Chemical splash goggles and face shield.[10] | Heavy-duty, chemical-resistant gloves (Butyl rubber).[9] | Disposable, chemical-resistant suit or apron.[10] | NIOSH-approved respirator with appropriate cartridges.[7][10] |
| Waste Disposal | Chemical splash goggles.[8] | Chemical-resistant gloves (Nitrile, Neoprene).[8] | Lab coat.[8] | Not generally required if handling sealed waste containers. |
Detailed PPE Specifications
-
Eye and Face Protection : At a minimum, chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[6] When there is a significant splash hazard, such as during solution preparation or spill cleanup, a full-face shield must be worn over the goggles.[10]
-
Skin and Body Protection : A standard lab coat is sufficient for low-risk activities. For tasks with higher exposure potential, a chemical-resistant apron or disposable coveralls should be used.[10] Protective clothing should be removed and laundered separately if contamination is suspected.[9][11]
-
Hand Protection : Due to the corrosive potential of the piperidine moiety, selection of appropriate gloves is critical. Nitrile gloves are a suitable starting point, but for prolonged contact or handling of concentrated solutions, more robust materials like butyl or neoprene rubber are recommended.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[9]
-
Respiratory Protection : While engineering controls are primary, respiratory protection may be necessary. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter should be used in accordance with a comprehensive respiratory protection program (OSHA 29 CFR 1910.134).[7][10]
Procedural Workflow: From Receipt to Disposal
A structured approach to handling ensures safety at every stage. The following workflow diagram illustrates the key decision points and safety measures required.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Weighing : Conduct all weighing of the solid compound on a disposable weigh paper or in a tared container within a fume hood to contain any dust.
-
Transfers : When transferring the substance, whether solid or in solution, do so slowly and carefully to avoid splashing or creating dust.
-
Post-Handling : After use, decontaminate all surfaces and equipment. Remove contaminated clothing and wash before reuse.[7] Always wash hands thoroughly with soap and water after handling is complete.[9]
Emergency Procedures and Disposal
Exposure Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation or burns develop.[5][12]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]
Spill Management
-
Evacuate : Clear the area of all non-essential personnel.
-
Control : Prevent the spill from spreading or entering drains.[9][11]
-
Cleanup (Solid Spill) : Do NOT use dry sweeping. Carefully vacuum with a HEPA-filtered vacuum or gently cover with an inert absorbent material (e.g., sand, vermiculite), and then sweep into a designated waste container.[7][9]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : All cleanup materials must be disposed of as hazardous waste.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be collected in clearly labeled, sealed containers.[11] Disposal must be carried out through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[13]
References
- Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Source: Cole-Parmer.
- Carbonyl-di-(1,2,4-triazole) Safety Data Sheet. Source: Apollo Scientific.
- Guidance for Selection of Personal Protective Equipment for TDI Users. Source: American Chemistry Council.
- Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol. Source: Benchchem.
- SAFETY DATA SHEET 5-Mercapto-1H-1,2,3-triazole Sodium Salt. Source: TCI EUROPE N.V.
- Piperidine - SAFETY DATA SHEET. Source: Ing. Petr Švec - PENTA s.r.o.
- 4-Piperidinopiperidine Safety Data Sheet. Source: Antibodies.
- SAFETY DATA SHEET - 4-Amino-4H-1,2,4-triazole. Source: Fisher Scientific.
- 4-(4-Phenyl-1H-pyrazol-1-yl)piperidine - SAFETY DATA SHEET. Source: Thermo Fisher Scientific.
- Material Safety Data Sheet - Piperidine, 99%. Source: Cole-Parmer.
- Safety Data Sheet: Piperidine. Source: Carl ROTH.
- 4-Phenyl-1,2,4-triazoline-3,5-dione Safety Data Sheet. Source: Apollo Scientific.
- SAFETY DATA SHEET - Piperidine. Source: Sigma-Aldrich.
- Safety Data Sheet - O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Source: MedKoo Biosciences.
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
